The following table summarizes several key compounds isolated from various Aplidium species, detailing their chemical class and documented biological activities [1] [2] [3].
| Compound Name | Aplidium Species | Chemical Class | Reported Bioactivities |
|---|---|---|---|
| Meridianins A-G | Aplidium meridianum [1] | Indole-based alkaloids with aminopyrimidine ring [1] | Cytotoxic; inhibit multiple protein kinases (CDK1, GSK3, PKA) [1] |
| Aplicyanins | Aplidium cyaneum [1] | Indole-based alkaloids with tetrahydropyrimidine ring [1] | Cytotoxic [1] |
| Plitidepsin (Aplidin) | Aplidium albicans [2] [3] | Cyclic depsipeptide [2] [3] | Antitumor, antiviral, immunosuppressive; inhibits VEGF; induces apoptosis; in clinical trials [2] [3] |
The process of discovering and characterizing a bioactive compound from a marine tunicate like Aplidium sp. follows a multi-stage workflow. The diagram below outlines the key stages from collection to clinical development.
Marine natural product discovery and development workflow.
Here is a deeper look into the experimental protocols for the core stages of discovery and characterization, based on the methodologies cited in the search results.
Collection and Identification: Tunicates are often collected from specific marine environments (e.g., the South Atlantic or Antarctic waters) at various depths [1] [4]. The organism is then taxonomically identified by specialists. For example, Aplidium meridianum was collected near the South Georgia Islands [1].
Extraction and Isolation: The collected biomass (often freeze-dried) is typically extracted using organic solvents like methanol or ethanol [1]. The crude extract is then subjected to bioassay-guided fractionation, where it is separated into fractions using techniques like reversed-phase HPLC on octadecylsilane (ODS) columns [1]. The biological activity (e.g., cytotoxicity) of each fraction is tested, and active fractions are further purified to isolate the pure compound.
Structure Elucidation: The structure of the purified compound is determined using a suite of spectroscopic techniques [1]:
Biological Activity Testing: Isolated compounds undergo a battery of biological tests. The search results highlight several standard assays [1] [2]:
Addressing the Supply Challenge: A major hurdle in developing marine natural products is securing a sufficient supply for research and clinical use [5] [6]. Solutions documented include:
Aplithianine A represents a novel class of naturally derived kinase inhibitors with distinct selectivity patterns across serine/threonine kinase families. Discovered through systematic screening of marine natural products, this unprecedented alkaloid demonstrates potent inhibition against protein kinase A (PKA) with IC₅₀ values reaching 84 nM, while showing selective activity against CLK and PKG kinase families in the nanomolar range. Its ATP-competitive binding mechanism, confirmed through X-ray crystallography, coupled with its efficient synthetic accessibility, positions this compound as both a valuable chemical probe for kinase biology and a promising lead compound for therapeutic development against kinase-driven pathologies, particularly fibrolamellar hepatocellular carcinoma (FLHCC) driven by the DNAJB1-PRKACA fusion oncogene.
This compound was discovered through a targeted natural product screening approach utilizing the NCI Program for Natural Product Discovery (NPNPD) prefractionated library. The active compound was purified from a marine tunicate of the Aplidium species, representing a novel chemical scaffold with previously unrecognized kinase inhibitory properties [1]. The discovery process employed a high-throughput screening assay specifically designed to identify inhibitors of the J-PKAcα kinase, the oncogenic driver of fibrolamellar hepatocellular carcinoma (FLHCC) resulting from the DNAJB1-PRKACA gene fusion [1].
This compound belongs to a novel class of unprecedented alkaloids characterized by:
The discovery team accomplished a four-step total synthesis of this compound, significantly enhancing its potential as a lead compound by ensuring a reliable supply for further biological evaluation and structure-activity relationship studies [1].
This compound demonstrates a distinct target selectivity profile that differentiates it from conventional kinase inhibitors. Through comprehensive kinome screening against a panel of 370 human kinases, researchers established its potent activity against specific serine/threonine kinase families [1].
Table 1: Primary Kinase Targets of this compound
| Kinase Target | IC₅₀ Value | Kinase Family | Biological Significance |
|---|---|---|---|
| J-PKAcα (DNAJB1-PRKACA fusion) | ~1 μM | AGC | Primary screening target; oncogenic driver in FLHCC |
| Wild-type PKA | 84 nM | AGC | Master regulator of cAMP signaling pathway |
| CLK family kinases | 11-90 nM | CMGC | Regulators of splicing factor phosphorylation |
| PKG family kinases | 11-90 nM | AGC | Mediators of cGMP signaling in cardiovascular and nervous systems |
The human kinome profiling of this compound revealed a remarkable selectivity pattern, with potent inhibition concentrated primarily within the CLK and PKG families, while showing significantly less activity against many other kinase families [1]. This selective profile is particularly valuable for:
This compound functions through a classical competitive mechanism with respect to ATP binding, as confirmed through multiple lines of evidence:
This mechanism places this compound in the Type I inhibitor category according to standard kinase inhibitor classification systems, which target the active (DFG-in) conformation of kinases and typically form 1-3 hydrogen bonds with hinge region residues [2].
The co-crystallization and X-ray diffraction experiments provided atomic-level resolution of the this compound-PKAcα interaction, revealing key structural features:
These structural insights provide a foundation for rational drug design efforts aimed at enhancing potency, optimizing selectivity, or overcoming potential resistance mechanisms that may emerge from mutations in the ATP-binding pocket [1].
The initial screening and characterization of this compound employed a targeted kinase assay specifically designed to identify inhibitors of the J-PKAcα oncogenic fusion kinase:
Experimental workflow for radioactive kinase assay
Table 2: Standard Kinase Assay Conditions
| Component | Concentration/Range | Purpose |
|---|---|---|
| Kinase source | Immunoprecipitated J-PKAcα or recombinant PKAcα | Enzyme source |
| ATP | 250 μM (including radiolabeled ATPγ³²P/³³P) | Phosphate donor |
| Magnesium ions | 10-50 mM MgCl₂ | Essential cofactor |
| Substrate | ~5 mg/mL specific peptide/protein | Phosphate acceptor |
| Buffer system | HEPES pH 8.0, DTT, protease inhibitors | Optimal reaction environment |
| Reaction temperature | 30°C | Physiological relevance |
| Reaction time | 5 minutes to 1 hour (time course) | Activity determination |
Alternative non-radioactive methods such as fluorescence polarization (FP) or time-resolved FRET (TR-FRET) could be employed for higher-throughput screening, though these methods may require specific antibody detection and are potentially susceptible to compound interference [4].
The comprehensive selectivity assessment of this compound against 370 human kinases followed a standardized kinome screening protocol:
Kinome-wide selectivity profiling workflow
The discovery of this compound was specifically motivated by the need for targeted therapies against FLHCC driven by the DNAJB1-PRKACA fusion oncogene. This fusion creates a constitutively active kinase that serves as the primary oncogenic driver in this malignancy [1]. This compound's potent inhibition of both the fusion kinase and wild-type PKA positions it as a promising chemical tool for:
Beyond FLHCC, this compound's unique selectivity profile suggests potential applications in other disease contexts:
This compound exhibits both similarities and distinctions compared to FDA-approved kinase inhibitors and other well-characterized kinase-targeting compounds:
Like most approved kinase inhibitors (71 of 81 FDA-approved agents), this compound employs an ATP-competitive mechanism [5]. However, its unique chemical scaffold distinguishes it from conventional Type I inhibitors that typically feature flat, heteroaromatic ring systems that mimic the adenine ring of ATP [2].
The kinome-wide profiling of this compound demonstrates a narrower spectrum of activity compared to many first-generation kinase inhibitors, which often exhibit broader polypharmacology [5]. This increased selectivity potentially translates to:
This compound represents a valuable addition to the chemical toolbox for kinase research and drug discovery. Its novel chemical structure, distinct selectivity profile, and well-characterized mechanism position it as both a useful biological probe and a promising lead compound for therapeutic development. Future research directions should include:
| Disease Model | Experimental Subject | Effective Doses | Key Outcomes | Proposed Mechanisms | Citation |
|---|---|---|---|---|---|
| Ischemic Stroke | Male Wistar Rats | 25, 50, 100 mg/kg (i.p.) | ↓ Infarct volume by 30%; ↑ Neuronal density; ↑ Antioxidant enzymes (SOD, GSH-Px); ↓ Inflammation (IL-6, COX-2) | Antioxidant; Anti-inflammatory | [1] [2] |
| Alcoholic Liver Disease | C57BL/6 Mice | Not specified (i.p.) | ↓ Serum ALT, AST; ↓ Oxidative stress; ↓ Steatosis & inflammation | Antioxidant; Anti-inflammatory; Attenuates ER stress | [3] |
| Spinal Cord Injury | Rats / Microglia cells | 20, 40, 80 mg/kg (in vivo) | ↓ Neuroinflammation; ↓ Neuronal apoptosis; ↑ Axonal regeneration | Inhibits JAK2/STAT3 pathway | [4] |
| Sepsis (PICS) | C57BL/6 Mice | 50 mg/kg (i.v.) | Improved survival (53.3% vs 20%); ↓ Inflammation (IL-6, TNF-α); ↓ Oxidative stress | Anti-inflammatory; Antioxidant; Anti-apoptotic | [5] |
| Ulcerative Colitis | Mice / THP-1 cells | 25, 50, 100 mg/kg (i.p.); 50-200 μg/mL (in vitro) | Attenuated diarrhea, colonic damage; ↓ MPO activity; ↓ TNF-α, IL-1β | Suppresses TLR4/NF-κB & NLRP3 inflammasome | [6] |
For researchers, the methodology details from pivotal studies are outlined below.
The neuroprotective effect of Alpinetin in ischemic stroke involves a multi-targeted mechanism, as illustrated below.
The data presented here is for Alpinetin, a flavonoid. The compound "Aplithianine" you inquired about remains unidentified in the scientific literature as of early November 2025.
Before analyzing a specific molecule, it's crucial to understand the components of a hydrogen bond [1] [2] [3]:
The following table summarizes these key concepts:
| Concept | Description | Common Examples in Organic Molecules |
|---|
| Hydrogen Bond Donor [1] [3] | An H atom covalently bound to an electronegative atom (O, N, F). | -OH (alcohol, phenol, carboxylic acid) -NH (amine, amide) -NH₂ (amine, amide) | | Hydrogen Bond Acceptor [1] [3] | An electronegative atom (O, N, F) with a lone pair of electrons. | C=O (carbonyl) -O- (ether, hydroxyl) -N< (tertiary amine) |
To establish a complete donor/acceptor profile for this compound, you would typically follow a multi-step process, from initial structure determination to advanced computational analysis. The workflow below outlines this pathway, from initial structure determination to final quantitative profiling.
Research workflow for hydrogen bond profiling
Here is a detailed breakdown of each stage in the workflow:
The absolute prerequisite for any analysis is an accurate 3D molecular structure.
With the structure in hand, you can perform an initial visual or software-assisted inspection to list all potential sites.
This step moves beyond simple identification to understand the geometry and energy of potential hydrogen bonds.
For drug development, knowing the strength of each donor and acceptor is critical for predicting binding affinity.
Here are the detailed methodologies for the key techniques mentioned.
This protocol is used to find and count hydrogen bonds in a molecular structure or dynamics trajectory [6].
Universe object.'name O'), type, or by using the built-in guess_acceptors and guess_hydrogens methods.d_a_cutoff = 3.0 (Donor-Acceptor distance in Ångströms)d_h_a_angle_cutoff = 150 (D-H-A angle in degrees)HydrogenBondAnalysis routine to scan the structure and return a list of all hydrogen bonds that meet the criteria, including their distances and angles.This advanced protocol predicts the hydrogen bond acceptor strength for different sites in a molecule [7].
Since specific data on this compound is not publicly available in the searched sources, I suggest you take the following steps to acquire it:
For macrocyclic drugs and "Beyond Rule of 5" (bRo5) compounds, achieving a balance between aqueous solubility and membrane permeability is a key challenge. This is often resolved through chameleonic properties—the molecule's ability to change conformation to expose polar groups in aqueous solution but bury them in lipid membranes [1] [2].
The quantitative relationship between molecular weight (MW), polar surface area, and these properties is summarized in the table below.
| Property | Metric | Typical Threshold for Good Performance | Molecular Basis |
|---|---|---|---|
| Aqueous Solubility [1] | Topological PSA (TPSA) | TPSA ≥ 0.2 × MW | Sufficient polar groups exposed to interact with water. |
| Passive Membrane Permeability [1] | Molecular PSA (MPSA) in nonpolar environments | MPSA ≤ 140 Ų | Low energy cost for desolvation; minimal polar surface when traversing membrane. |
For large, flexible molecules (MW > 600 Da), violating one of these limits is common. Chameleonic behavior allows a molecule to square this circle by adopting a high-PSA conformation in water and a low-PSA conformation within a membrane [1]. The following diagram illustrates this chameleonic behavior and the associated property thresholds.
Chameleonic compounds adapt their conformation to the environment to balance solubility and permeability [1] [2].
Accurately measuring these properties is crucial. The following table compares key experimental methodologies.
| Method | Measured Property | Core Principle | Key Application |
|---|---|---|---|
| Shake-Flask / Column Elution [3] | Thermodynamic Solubility (Water, Apparent, or Intrinsic) | Equilibrium of solute between solid and solvated phases in a defined solvent system. | Gold standard for solubility; required for regulatory filing. |
| Chasing Equilibrium Solubility (CheqSol) [3] | Kinetic and Intrinsic Solubility | Automated titration with pH adjustment to pinpoint the equilibrium point for the uncharged species. | High-accuracy intrinsic solubility for ionizable compounds. |
| Exposed Polar Surface Area (EPSA) [2] | Experimental PSA via Supercritical Fluid Chromatography (SFC) | Chromatographic retention time correlates with the polar surface area exposed to the solvent, accounting for IMHBs. | Identifying chameleonic properties; screening for permeable bRo5 compounds. |
The EPSA assay is particularly valuable for bRo5 compounds because it can detect when a high TPSA is masked by intramolecular hydrogen bonds (IMHBs). For instance, Cyclosporine A has a TPSA of 280 Ų but an EPSA of only 72 Ų, explaining its high permeability [2]. A general workflow for polarity and solubility assessment is as follows.
A workflow for the solubility and polarity assessment of new chemical entities, integrating EPSA for bRo5 compounds [1] [2] [3].
Exposed Polar Surface Area (EPSA) is an experimental measurement that quantifies the polar surface area a molecule actually exposes in an apolar environment, which is critical for predicting permeability [2].
Thiamine (Vitamin B1) is an essential water-soluble nutrient that, in its active form Thiamine Pyrophosphate (TPP), serves as a critical cofactor for enzymes involved in energy metabolism and glucose metabolism [1]. Despite its importance, the clinical application of native thiamine is limited by its poor bioavailability and rapid renal excretion [1] [2].
To overcome these limitations, researchers have developed analogs with improved properties. Allithiamine, a lipid-soluble derivative naturally formed in garlic, exhibits superior intestinal absorption and slower excretion compared to water-soluble thiamine [3] [4]. Synthetic analogs like N3-pyridyl thiamine (N3PT) are also being investigated for targeted therapeutic applications, such as novel anti-malarial agents [5]. These compounds represent a promising strategy for enhancing thiamine's therapeutic potential in metabolic, inflammatory, and infectious diseases.
This protocol outlines a method for producing allithiamine by reacting high-allicin garlic with thiamine-rich grains [3].
Principle: Allicin, a sulfur-containing compound from crushed garlic, reacts with the thiamine from grains to form the more bioavailable allithiamine [3].
Materials:
Procedure:
This protocol describes a direct chemical synthesis method for high-purity allithiamine, suitable for precise in vitro studies [4].
This method allows for the simultaneous quantification of alliin, thiamine, and allithiamine in synthetic mixtures or plant materials [3].
The tables below summarize key quantitative findings from recent studies.
Table 1: Allicin and Allithiamine Content in Garlic-Grain Mixtures [3]
| Garlic Origin (Type) | Allicin Content (mg/g) | Grain Combined With Garlic | Resulting Allithiamine Yield (mg/g) |
|---|---|---|---|
| Jeju | 1.04 | Avena sativa (Oats) | 14.93 |
| Uiseong (Hanji-type) | 0.65 | Arachis hypogaea (Peanut) | 8.64 |
| Yeongcheon (Daeseo-type) | 0.73 | Phaseolus vulgaris (Bean) | 9.71 |
| Namhae (Namdo-type) | 0.56 | Rhynchosia nulubilis | 8.21 |
| Muan (Daeseo-type) | 0.48 |
Table 2: Antiplasmodial Activity and Cytotoxicity of Thiamine Analogs [5]
| Compound | Antiplasmodial IC50 (P. falciparum) | Cytotoxicity to Human Fibroblasts | Selectivity Index |
|---|---|---|---|
| N3-Pyridyl Thiamine (N3PT) | 10-fold lower than Oxythiamine | >17 times less toxic than Oxythiamine | High |
| Oxythiamine (Reference) | Baseline | Baseline | Low |
Table 3: Therapeutic Effects of Allithiamine in Disease Models
| Experimental Model | Treatment | Key Findings | Citation |
|---|---|---|---|
| HUVEC (Hyperglycemia) | Allithiamine | Suppressed AGEs, NF-κB activation, & pro-inflammatory cytokines (IL-6, IL-8, TNF-α); Potent antioxidant effect. | [4] |
| Mouse Sepsis (LPS-induced) | Allithiamine (10 μM in vitro; 5 mg/kg in vivo) | Attenuated tissue damage, organ dysfunction, coagulation; Reduced pro-inflammatory cytokines & metabolic reprogramming. | [6] |
| Mouse Malaria (P. berghei) | N3PT (200 mg/kg/day) | Reduced parasitemia, delayed symptom onset, appeared non-toxic. | [5] |
This protocol uses Bone Marrow-Derived Dendritic Cells (BMDCs) to assess the anti-inflammatory and metabolic effects of allithiamine, relevant to sepsis research [6].
This protocol details the use of Human Umbilical Vein Endothelial Cells (HUVECs) to model hyperglycemia-induced damage and test compounds like allithiamine [4].
The therapeutic effects of allithiamine and N3PT are mediated through distinct mechanisms.
Kinase selectivity profiling represents a critical assessment in modern drug discovery, particularly for characterizing novel compounds such as Aplithianine A. Selectivity refers to the tendency of a compound to engage with its intended primary target over other biologically relevant off-targets, which is essential for both efficacy optimization and toxicity mitigation. For chemical probes, having a clearly defined mechanism of action and specific on-target activity is necessary for elucidating the biological function of targets in cells. Similarly, optimizing a drug candidate for on-target potency while reducing off-target interactions is crucial in the drug development process [1]. The high conservation of the ATP-binding site across the human kinome, which comprises over 500 protein kinases, presents a substantial challenge for achieving selective inhibition [2] [3]. Interestingly, small molecule drugs do not necessarily require the same absolute selectivity as chemical probes, since some drugs may benefit from polypharmacology to achieve their desired clinical outcome [1].
Traditional selectivity profiling has relied heavily on biochemical panels assessing compound specificity against established target classes. While these assays are target-specific and often quantitative, enabling direct measurements of compound affinities, they suffer from a significant limitation: biochemical target engagement does not always translate to cellular activity [1]. Selectivity profiles derived from biochemical platforms may not accurately reflect compound behavior in the more physiologically relevant context of live cells [4]. This limitation has driven the development of advanced cellular selectivity profiling methods that better capture the complexity of the cellular environment, including factors such as compound permeability, intracellular ATP concentrations, and protein-complex formation that influence target engagement [1].
The NanoBRET Target Engagement (TE) Assay provides a direct quantitative method for measuring apparent compound affinity and target occupancy in live cells. This approach leverages bioluminescence resonance energy transfer (BRET) between NanoLuc-tagged target proteins and target-binding fluorescent probes. The assay quantitatively measures probe displacement without cell lysis, enabling comparisons of binding for multiple compounds to one target or engagement of one compound to many different targets [1].
Experimental Protocol for NanoBRET TE Assay:
Table 1: Key Optimization Parameters for NanoBRET TE Assay
| Parameter | Recommended Condition | Purpose |
|---|---|---|
| Cell Density | 50,000-100,000 cells/well | Optimal signal-to-noise ratio |
| Tag Position | C-terminal | Preserves catalytic activity |
| Probe Concentration | Near Kd value | Maximize dynamic range |
| Substrate Incubation | 5-10 minutes | Prevent signal saturation |
| Assay Temperature | 37°C | Maintain physiological relevance |
Cellular Thermal Shift Assay (CETSA) is a label-free technique that assesses compound binding based on protein thermal stabilization. When a compound binds to a target protein, it often increases the protein's thermal stability, shifting the temperature at which it denatures and aggregates. This method can be applied in both target-specific and proteome-wide formats when coupled with mass spectrometry (CETSA-MS) [1].
Experimental Protocol for CETSA:
Table 2: CETSA Experimental Conditions and Considerations
| Parameter | Intact Cells | Cell Lysates |
|---|---|---|
| Physiological Relevance | High | Moderate |
| Membrane Permeability | Required | Not required |
| Throughput | Lower | Higher |
| Sample Preparation | More complex | Simplified |
| Target Accessibility | Limited to accessible targets | All targets accessible |
Chemical proteomics enables proteome-wide profiling of compound-target interactions using functionalized probes derived from compounds of interest. This approach can enrich and detect proteins bound to the probe directly, with competition by parent compounds validating genuine targets [1].
Experimental Protocol for Chemical Proteomics:
Computational methods can complement experimental approaches for predicting kinase inhibitor selectivity, especially during early discovery phases. The S-Filter method combines sequence and structural information to predict specificity-determining residues for small molecules and their kinase selectivity profiles [4]. This approach identifies residues that distinguish inhibited kinases from non-inhibited kinases based on four key parameters: residue specificity (N-score), solvent accessibility (SA-score), residue size (MW-score), and conservation among inhibited kinases (C-score) [4].
Protocol for S-Filter Analysis:
The KinomeFEATURE database provides an alternative approach for kinase binding site similarity searching by comparing protein microenvironments characterized using diverse physiochemical descriptors. This method has demonstrated >90% accuracy in initial selectivity prediction of known kinase inhibitors and can identify unexpected inhibitor cross-activities [3].
The Multi-Compound Multitarget Scoring (MMS) method offers an innovative solution to selectivity challenges by combining inhibitors with divergent off-target effects to maximize target inhibition while minimizing off-target inhibition [5]. This approach is particularly valuable for rational polypharmacology, where simultaneous targeting of multiple kinases is desired without inhibiting unrelated off-targets.
Protocol for MMS Analysis:
Table 3: Comparison of Computational Selectivity Prediction Methods
| Method | Approach | Data Requirements | Advantages |
|---|---|---|---|
| S-Filter | Structure-based residue analysis | Inhibition profile, kinase structure | Identifies specific residues governing selectivity |
| KinomeFEATURE | Binding site similarity | Kinase structures, physicochemical descriptors | >90% accuracy, robust to conformational changes |
| MMS | Inhibitor combinations | Broad kinase profiling data | Enables selective multi-targeting |
Proper quantification of selectivity is essential for accurate comparison of this compound with reference compounds. Several selectivity metrics have been developed, each offering different insights into the selectivity profile [6].
Key Selectivity Metrics:
Experimental Protocol for Selectivity Assessment:
Validation of putative targets identified through profiling is essential to confirm biological relevance. Several orthogonal approaches should be employed to verify this compound's mechanism of action.
Secondary Validation Protocol:
Kinase selectivity profiling of this compound requires a multi-faceted approach that combines cellular, biochemical, and computational methods to generate a comprehensive selectivity profile. Based on current methodologies, we recommend an integrated workflow beginning with primary screening using the NanoBRET TE assay against a focused kinase panel, followed by proteome-wide assessment using CETSA-MS or chemical proteomics, and computational analysis using S-Filter or KinomeFEATURE to predict potential off-targets. This should be followed by validation using cellular functional assays and secondary binding assays.
The cellular environment significantly influences compound behavior, making cellular target engagement assays indispensable for accurate selectivity profiling [1]. As demonstrated with Sorafenib, cellular profiling can reveal off-targets missed by biochemical methods while also showing improved overall selectivity profiles due to factors such as compound permeability and intracellular ATP concentrations [1]. For this compound, particular attention should be paid to kinase families with known structural similarities to the primary target, and combination approaches using MMS should be explored if multi-targeting is desired.
Finally, selectivity should be interpreted in the context of the intended application. For target validation studies, high selectivity is paramount, while for therapeutic development, a broader polypharmacology profile may be acceptable or even desirable if the off-target activities contribute to efficacy without causing unacceptable toxicity [1] [6]. The comprehensive profiling approach outlined in these application notes will enable researchers to make informed decisions about the development and application of this compound as either a chemical probe or therapeutic candidate.
The following diagram illustrates the integrated experimental workflow for comprehensive kinase selectivity profiling of this compound:
The following diagram illustrates the molecular mechanism of the NanoBRET Target Engagement Assay:
CREB phosphorylation at serine residue 133 (Ser-133) represents a critical regulatory mechanism in intracellular signaling transduction, serving as a convergence point for multiple signaling pathways including cAMP-dependent protein kinase A (PKA), calcium/calmodulin-dependent kinases (CaMKs), and mitogen-activated protein kinases (MAPKs) [1] [2] [3]. This post-translational modification triggers the recruitment of transcriptional coactivators such as CREB-binding protein (CBP) or p300, facilitating the transcription of genes containing cAMP response elements (CRE) in their promoter regions [1] [2]. The CREB signaling pathway regulates diverse cellular processes including proliferation, survival, differentiation, and metabolic adaptation, with dysregulated CREB phosphorylation implicated in various pathological conditions including cancer, inflammatory disorders, and pulmonary hypertension [1] [4] [2].
Aplithianine A is a novel marine-derived alkaloid isolated from an Aplidium sp. tunicate that represents an unprecedented kinase inhibitor scaffold with potent activity against multiple serine/threonine kinases [5]. This compound exhibits a unique structural architecture featuring three heterocyclic systems: a 6-substituted purine, a 5-substituted N-methyl imidazole, and an unfused, unoxidized dihydro-1,4-thiazine moiety—a rare biosynthetic building block among natural products [5]. Initial screening revealed that this compound demonstrates potent inhibition against the chimeric kinase J-PKAcα, a driver of fibrolamellar hepatocellular carcinoma (FLHCC), with an IC₅₀ of approximately 1 μM in primary screening assays and 84 nM against wild-type PKA [5]. Through structure-based design and optimization, researchers have developed analogs with significantly improved potency, achieving biochemical IC₅₀ values in the low nanomolar range [6].
The significance of developing robust assays for monitoring this compound-mediated CREB phosphorylation inhibition stems from the compound's unique binding mechanism and potential therapeutic applications. X-ray diffraction experiments have confirmed that class II aplithianine analogs adopt a novel binding mode to J-PKAcα by interacting with the DFG residue Asp239, distinguishing them from conventional ATP-competitive kinase inhibitors [6]. Furthermore, selected aplithianine analogs have demonstrated the ability to inhibit intracellular phosphorylation of the CREB peptide substrate following stimulation of the J-PKAcα fusion kinase in NIH/3T3 cells, and exhibit antiproliferative/cytotoxic activities against select cancer cell lines from the NCI-60 panel at nanomolar concentrations [6]. These findings underscore the importance of standardized, reproducible assays for quantifying the effects of this compound on CREB phosphorylation pathways in both basic research and drug discovery contexts.
Extensive profiling of this compound has revealed its potent inhibitory activity against multiple kinases and its effects on cellular processes. The table below summarizes the key experimental findings from biochemical and cellular studies:
Table 1: Summary of Key Experimental Findings for this compound
| Parameter | Value/Result | Experimental Context |
|---|---|---|
| J-PKAcα inhibition IC₅₀ | ~1 μM | Primary screening assay [5] |
| Wild-type PKA inhibition IC₅₀ | 84 nM | Kinome screening [5] |
| Kinase family selectivity | CLK, PKG families | IC₅₀ ∼11–90 nM [5] |
| CREB phosphorylation inhibition | Significant reduction | NIH/3T3 cells with J-PKAcα stimulation [6] |
| Antiproliferative activity | Nanomolar concentrations | NCI-60 cancer cell line panel [6] |
| Binding mode | Novel DFG interaction | X-ray diffraction with Asp239 [6] |
| Aplithianine analogs synthesized | >150 across 3 classes | Structure-based design [6] |
| Optimized analog potency | Low nanomolar IC₅₀ values | Biochemical assays [6] |
The temporal dynamics of CREB phosphorylation involve multiple signaling pathways with distinct kinetics:
Table 2: CREB Phosphorylation Pathways and Kinetics
| Signaling Pathway | Key Mediators | Onset of Activity | Duration | Cellular Context |
|---|---|---|---|---|
| CaMKIV-dependent | Ca²⁺, calmodulin, CaMKIV | Immediate (0-5 min) | Transient (declines by 30-60 min) | Hippocampal neurons [3] |
| Ras/MAPK-dependent | Ras, MEK, ERK, RSK | Delayed (10-20 min) | Sustained (>60 min) | Hippocampal neurons [3] |
| PKA-dependent | cAMP, PKA | Rapid (within 5 min) | Variable | Multiple cell types [2] |
| PKC-dependent | DAG, PKC | Rapid (within 5 min) | Transient | Multiple cell types [1] |
The biphasic nature of CREB phosphorylation revealed through pharmacological inhibition studies demonstrates that the CaMK pathway dominates early signaling (0-10 minutes), while the MAPK pathway contributes significantly to sustained phosphorylation at later time points (30-60 minutes) [3]. This temporal regulation has important implications for experimental design when assessing this compound-mediated inhibition, as compound effects may vary depending on the dominant signaling pathway active at the time of assessment.
This protocol describes a comprehensive approach for evaluating the effects of this compound on CREB phosphorylation in cell-based systems, adapting elements from established phosphorylation detection methods [7] [8]. The assay can be performed in 96-well plate format for medium-throughput screening of this compound and its analogs.
Materials and Reagents:
Procedure:
Cell Seeding and Culture:
Compound Treatment:
Cell Lysis and Protein Extraction:
Phospho-CREB Detection by ELISA:
Alternative Detection by Western Blot:
Understanding the selectivity of this compound across the kinome is essential for evaluating potential off-target effects and interpreting cellular phenotypes.
Procedure:
Kinase Panel Screening:
Data Analysis:
The experimental workflow for assessing this compound effects on CREB signaling integrates multiple components from cellular treatment to quantitative readouts:
Figure 1: CREB Phosphorylation Inhibition Assay Workflow
Normalization and Quantification: For accurate interpretation of CREB phosphorylation inhibition data, proper normalization is essential:
Background Subtraction:
Normalization to Total CREB:
Dose-Response Curve Fitting:
Statistical Analysis:
The kinase selectivity profile of this compound reveals its potential applications and limitations as a chemical probe or therapeutic lead:
Table 3: Kinase Selectivity Profile of this compound
| Kinase Family | Representative Kinases Inhibited | IC₅₀ Range (nM) | Potential Therapeutic Implications |
|---|---|---|---|
| PKA | PKAcα | 84 | Fibrolamellar hepatocellular carcinoma [5] |
| PKG | PKG1, PKG2 | 11-90 | Cardiovascular diseases [5] |
| CLK | CLK1, CLK2, CLK3 | 11-90 | Alternative splicing modulation [5] |
| DYRK | DYRK1A, DYRK1B | 11-90 | Neurodevelopmental disorders, cancer [5] |
The selectivity profile indicates that this compound demonstrates potent inhibition against a defined set of kinase families while sparing many others, suggesting its utility as a targeted therapeutic agent. However, researchers should exercise caution when interpreting cellular data, as observed phenotypes may result from inhibition of multiple kinase targets rather than solely PKA/CREB pathway modulation. For probe development efforts, further medicinal chemistry optimization may be necessary to improve selectivity for individual kinase family members.
Assay development for kinase inhibition studies often encounters specific technical challenges. The table below outlines common problems and recommended solutions:
Table 4: Troubleshooting Guide for CREB Phosphorylation Assays
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High background signal | Non-specific antibody binding, insufficient washing | Optimize antibody concentrations; increase wash stringency; include appropriate blocking agents |
| Low signal-to-noise ratio | Inadequate phosphorylation induction, low antibody sensitivity | Test multiple CREB phosphorylation inducers; validate antibody sensitivity; extend development time |
| High well-to-well variability | Inconsistent cell seeding, uneven compound distribution | Standardize cell seeding protocol; use electronic multichannel pipettes; include technical replicates |
| Poor dose-response curve fit | Insufficient concentration range, compound solubility issues | Widen tested concentration range; verify compound solubility in assay buffer; include more data points |
| Inconsistent IC₅₀ values | Cellular permeability variations, compound instability | Include intracellular concentration measurements; use fresh compound preparations; check compound stability in assay medium |
Critical Parameters:
Temporal Dynamics: Given the biphasic nature of CREB phosphorylation with early CaMKIV-dependent and delayed MAPK-dependent phases [3], timing of compound addition relative to phosphorylation induction is crucial. Pre-incubation with this compound for 2-4 hours before stimulation is generally recommended.
Cellular Context: CREB phosphorylation regulation varies significantly between cell types. For example, in pulmonary artery smooth muscle cells (PASMCs), CREB phosphorylation contributes to proliferation in pulmonary hypertension [4], while in neurons, it regulates synaptic plasticity and long-term memory formation [2] [3]. Researchers should validate assay conditions in their specific cellular models.
Signal Normalization: Always include parallel measurements of total CREB to account for potential effects of this compound on CREB expression levels. Additionally, housekeeping proteins (e.g., GAPDH, β-actin) should be monitored to ensure equal loading.
The molecular mechanism of this compound and its effect on the CREB signaling pathway can be visualized as follows:
Figure 2: this compound Inhibition of CREB Signaling Pathway
The unique kinase inhibition profile of this compound suggests several potential therapeutic applications:
Fibrolamellar Hepatocellular Carcinoma (FLHCC): As a potent inhibitor of the J-PKAcα chimeric kinase that drives FLHCC pathogenesis, this compound represents a promising therapeutic candidate for this rare liver cancer with limited treatment options [6] [5]. The compound's novel binding mode interacting with Asp239 of the DFG motif may provide enhanced selectivity against this specific kinase target.
Inflammatory Disorders: Given CREB's role in regulating immune-related genes including IL-2, IL-6, IL-10, and TNF-α [1], and its ability to inhibit NF-κB activation through competition for CBP/p300 [1], this compound may modulate inflammatory responses. This suggests potential applications in autoimmune diseases or inflammatory conditions.
Pulmonary Hypertension: CREB pathway overactivation contributes to pulmonary artery smooth muscle cell proliferation in pulmonary hypertension [4]. This compound-mediated CREB phosphorylation inhibition may therefore represent a novel therapeutic strategy for this condition.
Neurological Disorders: With CREB's well-established role in neuronal plasticity, long-term memory formation, and neuronal survival [2] [3], this compound analogs with optimized blood-brain barrier penetration could potentially target CREB-related neurological conditions.
This compound represents a novel kinase inhibitor scaffold with a unique mechanism of action and potent activity against multiple serine/threonine kinases, particularly the J-PKAcα fusion kinase relevant to FLHCC pathogenesis. The protocols and application notes presented here provide researchers with comprehensive methodologies for evaluating this compound's effects on CREB phosphorylation—a critical regulatory node in multiple signaling pathways.
The future development of this compound as a therapeutic agent or chemical probe will benefit from continued optimization through structure-activity relationship studies, with over 150 analogs already synthesized showing significantly improved potency to low nanomolar IC₅₀ values [6]. Additionally, further investigation into the compound's pharmacokinetic properties, tissue distribution, and in vivo efficacy will be essential for translational development.
As research progresses, this compound and its optimized analogs may not only provide new therapeutic options for specific cancers but also serve as valuable chemical tools for elucidating the complex roles of CREB signaling in physiology and disease. The assays and protocols described herein will facilitate these investigations and support the continued development of this promising class of natural product-derived kinase inhibitors.
The NCI-60 Human Tumor Cell Lines Screen is a high-throughput platform used for over 20 years to profile compounds for potential anticancer activity [1]. It tests agents against 60 different human tumor cell lines derived from nine distinct cancer types [2]:
This panel is one of the most molecularly profiled sets of cell lines in the world, with extensive data on mutations, gene expression, proteomics, and more, allowing for the deep investigation of a compound's mechanism of action [3] [4].
The standard experimental protocol used by the NCI Developmental Therapeutics Program (DTP) is summarized below [2] [4].
1. Cell Culture and Seeding:
2. Compound Treatment:
3. Cell Viability and Endpoint Calculation:
The following diagram illustrates this experimental workflow:
The raw GI₅₀, TGI, and LC₅₀ values are just the beginning. The true power of the NCI-60 screen lies in the analysis of the response patterns.
1. The Mean Graph: This is a classic visualization tool for NCI-60 data. It is a bar graph where a center line represents the average sensitivity of all 60 cell lines. The response of each individual cell line is plotted as a deviation from this average, creating a unique "fingerprint" for the compound [2].
2. The COMPARE Algorithm: This algorithm uses the Pearson correlation coefficient to calculate the similarity between the mean graph patterns of different compounds. A high correlation (typically >0.7) suggests that two compounds may share a similar mechanism of action [2] [4]. The following diagram illustrates how this analysis works:
3. Key Activity Parameters: The table below summarizes the standard activity parameters measured in the NCI-60 assay [4].
| Parameter | Full Name | Definition |
|---|---|---|
| GI₅₀ | Growth Inhibition 50 | Concentration for 50% reduction in net protein increase vs. control. |
| TGI | Total Growth Inhibition | Concentration for total cytostasis (no net growth). |
| LC₅₀ | Lethal Concentration 50 | Concentration that kills 50% of the cells present at treatment start. |
Several computational tools have been developed to leverage the vast public database of NCI-60 results.
To proceed with the characterization of this compound, I suggest the following steps:
| Experimental Phase | Key Objective | Description & Methodology |
|---|---|---|
| 1. Preliminary Screening | Identify cytotoxic potential | Test Aplithianine A against a panel of human cancer cell lines from different tissues (e.g., breast, lung, colon, prostate) and normal cell lines to determine initial potency (IC₅₀) and selectivity [1]. |
| 2. Mechanism of Action Studies | Understand how the compound kills cells | • Apoptosis Analysis: Measure caspase-3/7 activation, phosphatidylserine externalization (Annexin V assay), and changes in levels of Bcl-2, Bax proteins [2] [3]. • Cell Cycle Analysis: Use flow cytometry with PI staining to identify phase arrest (e.g., G1, S, G2/M) [4]. | | 3. Signaling Pathway Investigation | Identify molecular targets and pathways | Use techniques like western blotting to analyze key pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) to see if this compound alters phosphorylation or expression of key proteins [5] [6]. | | 4. In-vivo Validation | Confirm efficacy in a live model | Evaluate the compound's ability to inhibit tumor growth in mouse xenograft models, monitoring tumor volume and weight over time [6]. |
Here are detailed methodologies for the key experiments outlined above.
This protocol is used to measure the half-maximal inhibitory concentration (IC₅₀) of this compound, which indicates its potency [4].
This protocol distinguishes between early apoptotic, late apoptotic, and necrotic cells [3].
The diagram below visualizes the key stages of the experimental process.
Characterizing Aplithianine A's binding interactions and cellular permeability represents a critical step in its development as a therapeutic candidate. These properties directly influence both efficacy and pharmacokinetics, providing essential data for lead optimization. This document provides detailed protocols and methodological frameworks for assessing this compound's binding affinities for specific protein targets and its ability to traverse biological membranes. The assays described herein integrate established binding theory with advanced permeability assessment techniques to generate quantitative data that can guide development decisions. For drug development professionals, understanding these fundamental properties enables informed compound prioritization and provides insights necessary for addressing potential development challenges in later stages.
The integration of binding and permeability data creates a comprehensive profile of this compound's biophysical and biological behavior. While binding affinity indicates how tightly a compound interacts with its intended target, permeability assessment predicts its ability to reach that target in living systems. Together, these assays form a cornerstone of modern drug characterization, allowing researchers to balance potency with bioavailability considerations. The following sections detail standardized protocols that can be adapted to various throughput requirements and experimental settings, from early discovery to preclinical development stages.
Equilibrium binding affinity quantifies the strength of interaction between this compound and its protein target, defined by the dissociation constant (Kd). This fundamental parameter is derived from the law of mass action, which describes the dynamic equilibrium between bound and unbound states of interacting molecules. The basic binding reaction follows the equation: L + R LR, where L represents the free ligand (this compound), R represents the unbound receptor (protein target), and LR represents the bound complex [1]. At equilibrium, the relationship between these components is defined by the equation: Kd = [L][R]/[LR], where Kd has units of molarity (M) [1].
The fraction of receptor bound by this compound at a given concentration provides a practical way to determine Kd. This relationship is described by the equation: f = [L]/(Kd + [L]), where f represents the fraction of bound receptor [1]. When plotted, this equation generates a sigmoidal curve on a semilogarithmic axis, with the ligand concentration [L] on the log-scale abscissa and fraction bound on the ordinate. The Kd value can be directly extrapolated from this curve, as it equals the ligand concentration at which 50% of receptors are bound [1]. Understanding these fundamental relationships ensures proper experimental design and accurate interpretation of binding data for this compound.
Critical factors must be addressed to ensure accurate determination of this compound's binding affinity. Time to equilibrium represents a primary consideration, as binding reactions must reach steady-state conditions for Kd values to be valid. The time required to achieve equilibrium depends on the concentration of this compound used and the strength of the binding interaction, potentially requiring incubation periods from several hours to days [1]. The half-time of equilibrium can be mathematically estimated using the equation: t₁/₂ = ln(2)/[koff(1 + [L]/Kd)], where koff represents the dissociation rate constant [1]. For practical purposes, the reaction reaches 97% of equilibrium after approximately five half-times [1].
Ligand depletion presents another significant experimental challenge that can distort binding measurements. This phenomenon occurs when a substantial fraction of this compound is bound to the receptor, effectively reducing the free concentration in solution [1]. To minimize this effect, receptor concentration should be maintained significantly below the Kd value whenever possible. Additionally, proper controls for nonspecific binding must be incorporated, typically measured in the presence of a large excess of unlabeled competitor. For cell-based binding assays, surface receptor density and viability throughout the experiment represent additional considerations that require monitoring [1].
Table 1: Preparation of this compound dilution series for saturation binding assays
| Tube Number | This compound Concentration (nM) | Volume of Stock (μL) | Volume of Buffer (μL) | Radioactive Ligand (cpm) |
|---|---|---|---|---|
| 1 | 0.1 | 0.5 | 1499.5 | 200,000 |
| 2 | 0.5 | 2.5 | 1497.5 | 200,000 |
| 3 | 1 | 5 | 1495 | 200,000 |
| 4 | 5 | 25 | 1475 | 200,000 |
| 5 | 10 | 50 | 1450 | 200,000 |
| 6 | 50 | 250 | 1250 | 200,000 |
| 7 | 100 | 500 | 1000 | 200,000 |
| 8 | 500 | 1000 | 500 | 200,000 |
The direct saturation binding assay quantifies this compound's interaction with its target by measuring binding across a concentration gradient. Begin by preparing a dilution series of radiolabeled or fluorescently labeled this compound as outlined in Table 1. Add a constant concentration of protein target (typically 0.1-1 nM for high-affinity interactions) to each tube and incubate under appropriate conditions until equilibrium is reached [1]. For separation of bound and free ligand, employ filtration through glass fiber filters, followed by rapid washing with ice-cold buffer. Quantify bound ligand using scintillation counting (for radioactive detection) or fluorescence measurement (for fluorescent detection) [1].
For data analysis, subtract nonspecific binding (measured in parallel tubes containing excess unlabeled competitor) from total binding to obtain specific binding. Plot specific binding against this compound concentration and fit the data to the one-site binding equation: Y = Bmax*X/(Kd + X), where Bmax represents maximum binding capacity and X represents this compound concentration [1]. This analysis yields both the Kd (binding affinity) and Bmax (receptor density) parameters. For quality control, ensure that the coefficient of determination (R²) exceeds 0.90 and that the confidence intervals for fitted parameters are reasonably narrow.
Table 2: Experimental setup for this compound competitive binding assays
| Component | Total Binding Wells | Nonspecific Binding Wells | Test Compound Wells |
|---|---|---|---|
| Binding Buffer | 150 μL | 150 μL | 130 μL |
| Protein Preparation | 50 μL | 50 μL | 50 μL |
| Unlabeled Competitor | - | 20 μL (100× Kd) | - |
| This compound (varying concentrations) | - | - | 20 μL |
| Labeled Reference Ligand | 50 μL (Kd concentration) | 50 μL (Kd concentration) | 50 μL (Kd concentration) |
| Final Volume | 250 μL | 250 μL | 250 μL |
Competitive binding assays evaluate this compound's ability to displace a known reference ligand from the target protein, providing information about binding affinity and mechanism. Prepare the reaction mixtures according to Table 2, maintaining a constant concentration of labeled reference ligand while varying this compound concentration across a suitable range (typically 0.1× to 100× estimated Ki). Include appropriate controls for total binding (no competitor) and nonspecific binding (saturating unlabeled competitor) [1]. Incubate the reactions to equilibrium under optimized conditions, then separate bound from free ligand using appropriate methods (filtration, centrifugation, or scintillation proximity assays).
For data analysis, calculate percentage inhibition for each this compound concentration using the formula: % Inhibition = 100 × [1 - (Bound - Nonspecific)/(Total - Nonspecific)]. Fit the inhibition data to a sigmoidal dose-response curve using four-parameter logistic regression to determine the IC50 value (concentration producing 50% inhibition) [1]. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/Kd), where [L] represents the concentration of reference ligand and Kd represents its dissociation constant [1]. This protocol provides a robust method for comparing this compound's affinity relative to other compounds and assessing interactions at known binding sites.
Cellular permeability determines this compound's ability to traverse biological barriers, a critical factor for oral bioavailability and tissue distribution. Compounds primarily cross cell membranes through three principal mechanisms: passive diffusion, carrier-mediated transport, and transcytosis [2]. Passive diffusion occurs when molecules move across membranes down their concentration gradient without energy expenditure, either through the lipid bilayer (transcellular) or between cells (paracellular) [2]. Transcellular passive diffusion represents the most common pathway for drug absorption and depends largely on a compound's lipophilicity, molecular size, and hydrogen bonding capacity [2].
Carrier-mediated transport involves specific membrane proteins that facilitate molecule translocation across biological barriers. These systems include influx transporters that enhance cellular uptake and efflux transporters that actively remove compounds from cells [2]. The presence of efflux transporters like P-glycoprotein can significantly limit this compound's intestinal absorption and tissue penetration. Transcytosis involves vesicular transport of molecules across cells, typically relevant for larger entities like proteins and nanoparticles [2]. Understanding which mechanisms dominate this compound's permeability informs formulation strategies and potential drug-drug interaction assessments.
The Caco-2 cell model represents a gold standard for predicting intestinal permeability in humans. These human colorectal adenocarcinoma cells spontaneously differentiate into enterocyte-like monolayers with tight junctions and express relevant transporters [2]. Begin by seeding Caco-2 cells on semipermeable membrane supports at high density (e.g., 100,000 cells/cm²) and culture for 18-21 days to allow complete differentiation. Confirm monolayer integrity before assays by measuring transepithelial electrical resistance (TEER) values exceeding 300 Ω·cm² [2].
On the day of experimentation, prepare this compound in transport buffer (HBSS or similar) at test concentrations (typically 1-100 μM). Pre-warm both compound solutions and transport buffers to 37°C. For apical-to-basolateral (A-B) transport, add this compound to the apical compartment and blank buffer to the basolateral compartment. For basolateral-to-apical (B-A) transport, reverse the configuration. Include reference compounds with known permeability (e.g., high-permeability propranolol, low-permeability atenolol) as assay controls [2]. Sample from both donor and receiver compartments at appropriate timepoints (e.g., 30, 60, 90, 120 minutes) and analyze this compound concentration using validated analytical methods (LC-MS/MS preferred).
Calculate the apparent permeability coefficient: Papp = (dQ/dt)/(A × C₀), where dQ/dt represents the transport rate (mol/s), A represents the membrane surface area (cm²), and C₀ represents the initial donor concentration (M) [2]. Compare this compound's Papp values to established reference standards to classify its permeability potential. Additionally, calculate the efflux ratio: ER = Papp(B-A)/Papp(A-B) to identify potential efflux transporter involvement, with ER > 2 suggesting active efflux [2].
Novel assessment methods enable evaluation of this compound's permeability to larger molecules, particularly relevant for macrocyclic compounds or peptide conjugates. The streptavidin-based permeability assay provides a robust approach for determining size-dependent membrane penetration [3]. This method utilizes the strong interaction between streptavidin (52 kDa) and intrinsically biotinylated cellular components as an internalization marker [3]. For this compound conjugates or analogs, this approach can determine the optimal permeabilization conditions required for cellular uptake.
The protocol involves treating cells with this compound in the presence or absence of selected permeabilization agents (e.g., saponin, digitonin, Triton X-100). After treatment, cells are incubated with streptavidin-conjugated reporters (e.g., streptavidin-Cy5 for 60 kDa molecules or streptavidin-phycoerythrin for 360 kDa molecules) [3]. Internalization is quantified using flow cytometry to detect fluorescence increases resulting from streptavidin-biotin binding within permeabilized cells. This method can establish molecular weight cut-offs for this compound derivatives and identify permeabilization conditions that optimize intracellular delivery while maintaining cell viability [3].
The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free approach for assessing this compound's passive diffusion potential. This method utilizes artificial membranes coated with phospholipids in organic solvent to simulate the lipid bilayer environment [2]. Prepare the lipid solution by dissolving phospholipids (e.g., phosphatidylcholine) in dodecane (typically 1-2% w/v). Add this solution to multiwell filter plates to form the artificial membrane barrier.
Add this compound in buffer to the donor compartment and blank buffer to the acceptor compartment. Include reference compounds with known permeability to validate each assay run. After incubation (typically 2-6 hours at 25°C), sample both compartments and quantify this compound concentrations using UV spectrometry or HPLC. Calculate permeability using the same Papp equation as for cell-based assays. While PAMPA exclusively measures passive transcellular diffusion without transporter influences, it offers advantages for high-throughput screening early in development when compound availability may be limited [2].
Table 3: Permeability classification based on experimental models
| Permeability System | High Permeability | Moderate Permeability | Low Permeability | Efflux Substrate |
|---|---|---|---|---|
| Caco-2 Papp (×10⁻⁶ cm/s) | >10 | 1-10 | <1 | Efflux Ratio >2 |
| PAMPA Papp (×10⁻⁶ cm/s) | >8 | 2-8 | <2 | Not Applicable |
| Human Fraction Absorbed | >90% | 50-90% | <50% | Variable |
Integrating binding and permeability data creates a powerful framework for this compound lead optimization. The relationship between these parameters guides structural modifications to enhance both target engagement and delivery properties. When this compound demonstrates high binding affinity but poor permeability, consider strategic molecular modifications such as reducing hydrogen bond donors/acceptors, modulating lipophilicity, or introducing prodrug moieties [2]. Conversely, when permeability is adequate but affinity requires improvement, focus on structural modifications that enhance complementary interactions with the target binding site.
The Lipinski Rule of Five provides preliminary guidance for optimizing oral bioavailability, with violations (MW >500, LogP >5, HBD >5, HBA >10) signaling potential permeability challenges [2]. However, many successful drugs deviate from these rules, particularly natural products like this compound which may utilize active transport mechanisms [2]. Advanced quantitative structure-property relationship (QSPR) models can identify specific structural features of this compound that influence both binding and permeability, enabling more targeted optimization strategies [2]. These computational approaches benefit from consistent, high-quality experimental data to build robust prediction models.
Experimental variability represents a significant challenge in generating reliable binding and permeability data for this compound. For binding assays, inaccurate Kd determinations often result from insufficient equilibrium time or ligand depletion effects [1]. Ensure incubation periods exceed five half-times for the binding reaction and maintain receptor concentrations below the Kd value when possible. For permeability assays, inconsistent results may stem from monolayer integrity issues, excessive DMSO concentrations, or compound precipitation [2]. Include appropriate reference compounds in each experiment to validate system performance.
Discrepancies between different assay formats sometimes occur when measuring this compound's properties. For example, binding affinity measured in cell-based systems may differ from purified protein assays due to membrane accessibility, receptor dimerization, or accessory proteins in cellular environments [1]. Similarly, permeability values from Caco-2 models may not fully predict in vivo absorption if this compound is subject to extensive metabolism or region-specific transport in the actual human intestine [2]. Understanding these limitations helps establish appropriate correlations between experimental systems and physiological outcomes.
The comprehensive characterization of this compound's protein binding interactions and membrane permeability provides essential data for advancing this compound through the drug development pipeline. The protocols outlined in this document offer standardized approaches for generating reliable, reproducible measurements of these critical properties. By implementing rigorous experimental designs, accounting for potential confounding factors, and properly interpreting resulting data, researchers can make informed decisions regarding this compound's therapeutic potential and optimization strategy.
Integrated analysis of binding and permeability data enables a holistic assessment of this compound's developability profile. Compounds exhibiting an optimal balance of high target affinity and adequate membrane penetration represent promising candidates for further development. The methodologies described herein can be adapted to various stages of the discovery process, from initial screening to detailed mechanistic studies. As this compound progresses through development, these fundamental assays will continue to inform formulation strategies, dosage regimen design, and potential drug interaction assessments, ultimately contributing to the successful development of this promising therapeutic agent.
Fibrolamellar hepatocellular carcinoma (FLHCC) is a rare liver cancer primarily affecting adolescents and young adults without underlying liver cirrhosis. A central molecular event in FLHCC pathogenesis is the formation of the chimeric kinase J-PKAcα, created by a DNAJ-PKAcα fusion gene. This molecular driver presents a promising therapeutic target for structure-based drug design. Aplithianine A, a marine-derived natural product, serves as a starting point for developing potent and selective J-PKAcα inhibitors. These application notes outline a comprehensive structure-based protocol for designing, synthesizing, and evaluating aplithianine derivatives, integrating computational and experimental approaches to accelerate hit-to-lead optimization [1].
The workflow employs structure-based drug design (SBDD) methodologies, leveraging the three-dimensional structural information of J-PKAcα to guide compound optimization. This approach has become a fundamental tool in industrial drug discovery projects, enabling more efficient identification and optimization of lead compounds compared to traditional methods. The protocol detailed herein encompasses target analysis, molecular docking, chemical synthesis, biological evaluation, and ADME/Tox profiling to develop promising therapeutic candidates for FLHCC treatment [2].
J-PKAcα chimera exhibits constitutive kinase activity that dysregulates critical cellular signaling pathways, promoting tumorigenesis in FLHCC. The unique structure of the chimeric protein, particularly the fusion region, presents opportunities for developing selective inhibitors that minimize off-target effects on other kinases. This compound initially demonstrated inhibitory activity against J-PKAcα but required optimization to achieve sufficient potency and drug-like properties for therapeutic application [1].
Structure-based drug design has revolutionized modern drug discovery by leveraging three-dimensional structural information of biological targets to guide compound design and optimization. This approach contrasts with traditional methods by providing atomic-level insights into ligand-target interactions, enabling more rational and efficient drug development. SBDD methods consider key features of the binding cavity, including cavities, clefts, and allosteric pockets, to design efficient ligands with improved affinity and specificity [2].
The success of SBDD is evidenced by numerous FDA-approved drugs, including HIV-1 protease inhibitors and thymidylate synthase inhibitors. The approach is particularly valuable in kinase inhibitor development, where achieving selectivity among closely related kinases remains challenging. For FLHCC, an orphan disease with limited treatment options, SBDD offers a promising path to develop targeted therapies with potentially improved efficacy and reduced toxicity [2].
Objective: Obtain and prepare the 3D structure of J-PKAcα for molecular docking studies.
Experimental Protocol:
Objective: Predict binding modes of aplithianine analogs and construct quantitative models correlating structural features with biological activity.
Experimental Protocol:
Table 1: Key Computational Tools and Parameters
| Step | Software/Tool | Key Parameters | Validation Metrics |
|---|---|---|---|
| Target Preparation | Maestro, MOE, SWISS-MODEL | Protonation at pH 7.4, H-bond optimization | Ramachandran plot outliers <2% |
| Molecular Docking | Glide, GOLD, AutoDock Vina | Flexible ligand, grid box centered on ATP site | RMSD of pose reproduction <2.0 Å |
| 3D-QSAR | Forge, SYBYL | Field points: steric, electrostatic, hydrophobic | q² > 0.5, r² > 0.8 |
| Virtual Screening | ZINC, eMolecules | Lipinski's Rule of Five, synthetic accessibility | Enrichment factor >10 |
Objective: Identify and prioritize novel aplithianine analogs with favorable predicted activity and drug-like properties.
Experimental Protocol:
Table 2: Key ADME/Tox Parameters for Prioritization
| Parameter | Target Profile | Methodology |
|---|---|---|
| Solubility | >50 µM (pH 7.4) | Kinetic solubility assay |
| Plasma Protein Binding | <95% (moderate) | Equilibrium dialysis |
| CYP Inhibition | No strong inhibition (CYP3A4, 2D6) | Fluorescent or LC-MS/MS probe assay |
| hERG Inhibition | IC₅₀ >10 µM (low risk) | Patch-clamp electrophysiology |
| Hepatotoxicity | No structural alerts | In vitro cell viability (HepG2) |
| Permeability (Caco-2) | >5 x 10⁻⁶ cm/s | Caco-2 cell monolayer assay |
| Microsomal Stability | Half-life >30 min (human/rat) | NADPH-fortified liver microsomes |
Objective: Synthesize designed aplithianine derivatives (Classes I, II, and III) for biological evaluation.
Experimental Protocol:
Objective: Determine high-resolution crystal structures of J-PKAcα in complex with lead aplithianine analogs to validate docking predictions and guide further optimization.
Experimental Protocol:
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of analogs against J-PKAcα.
Experimental Protocol:
Objective: Evaluate selectivity of lead analogs across the human kinome to identify off-target effects.
Experimental Protocol:
Objective: Assess the ability of lead compounds to inhibit J-PKAcα signaling and proliferation in cancer cell lines.
Experimental Protocol:
Diagram 1: Cellular Efficacy Assessment Workflow - This workflow outlines the key steps for evaluating the cellular efficacy of Aplithianine analogs, from cell culture and compound treatment to signaling and viability analysis.
Biochemical Potency vs. Cellular Activity:
Selectivity Profile Analysis:
ADME/Tox Integration:
The integrated application of computational design, chemical synthesis, and biological evaluation outlined in these protocols provides a systematic framework for developing this compound-derived inhibitors of J-PKAcα. The structure-based approach, particularly focusing on the novel binding mode with the DFG residue Asp239, enables efficient optimization of potency and selectivity. Adherence to these protocols, with iterative cycles of design and testing, will accelerate the discovery of clinical candidates for FLHCC therapy.
The half-maximal inhibitory concentration (IC₅₀) represents a fundamental metric in pharmacological research, quantifying the potency of a substance in inhibiting a specific biological or biochemical function. By definition, IC₅₀ represents the molar concentration of an inhibitor required to reduce a given biological process or component activity by 50% under in vitro conditions [1]. This measurement serves as a crucial potency indicator for antagonist drugs in discovery and development workflows, providing a standardized basis for comparing therapeutic efficacy across different compounds. For researchers characterizing novel compounds like Aplithianine A, accurate IC₅₀ determination enables informed decisions regarding compound prioritization, structure-activity relationships, and mechanistic studies [2] [1].
The pharmacological significance of IC₅₀ extends beyond simple potency comparisons. When properly determined using rigorous methodologies, IC₅₀ values can be converted to absolute inhibition constants (Ki) using the Cheng-Prusoff equation, providing a more fundamental measure of binding affinity that is independent of specific assay conditions [1]. This conversion allows for more meaningful comparisons across different experimental setups and enhances the predictive value of in vitro data for in vivo applications. For this compound, establishing reliable IC₅₀ values against its target biomolecules represents a critical step in validating its potential therapeutic utility and understanding its mechanism of action at the molecular level.
Selecting an appropriate methodology for IC₅₀ determination requires careful consideration of several factors, including the molecular target, compound properties, equipment availability, and required throughput. The table below summarizes the key characteristics of major IC₅₀ determination methods relevant to this compound characterization:
Table 1: Comparison of IC₅₀ Determination Methods for this compound
| Method | Principle | Throughput | Sensitivity | Artifact Potential | Best Applications |
|---|---|---|---|---|---|
| Bioluminescent Kinase Assays (ADP-Glo) | Quantifies ADP formation via luminescence | Medium to High | High (nM range) | Low | Kinase inhibitors, ATP-competitive compounds |
| Biosensor-Based Analysis (Surface Plasmon Resonance) | Measures binding interactions in real-time | Low to Medium | High (nM-pM range) | Low | Direct binding studies, mechanism determination |
| Colorimetric Cell-Based Assays (MTT/MTS) | Measures cellular metabolic activity via absorbance | High | Variable (μM range) | High (300-11,000% error) | Cytotoxicity assessment, phenotypic screening |
| Limiting Dilution Assays | Direct quantification of cell survival | Low | High (single-cell) | Low | Density-dependent chemoresistance studies |
| Competition Binding Assays | Radioligand displacement measurement | Medium | High (nM range) | Medium | Receptor binding affinity, Ki determination |
The optimal IC₅₀ determination strategy for this compound varies significantly depending on the research phase and specific questions being addressed. During initial screening, bioluminescent assays like ADP-Glo offer an excellent balance of throughput, sensitivity, and reliability for enzymatic targets, providing robust data on inhibitory potency while minimizing artifacts [3]. For mechanistic studies, biosensor-based approaches such as Surface Plasmon Resonance (SPR) enable direct observation of binding events without cellular context, distinguishing specific interactions from secondary effects [2]. When assessing cellular effects, traditional colorimetric methods may be employed with stringent controls to account for their documented artifacts, though limiting dilution assays provide superior accuracy for density-dependent responses [4].
Researchers should prioritize methods that align with their specific experimental context for this compound characterization. For kinase targets, the automated bioluminescent platform provides exceptional reproducibility and compatibility with intermediate screening throughput [3]. For protein-protein interaction targets, SPR methodologies enable precise determination of inhibition constants with molecular resolution [2]. In phenotypic screening contexts, where cellular permeability and metabolism influence activity, direct cell counting methods or optimized MTT protocols with careful density controls may be necessary, though researchers must remain cognizant of the potential for significant errors (300-11,000%) reported with traditional MTT approaches [4].
The ADP-Glo Kinase Assay provides a bioluminescent method for measuring kinase activity by quantifying ADP formation, enabling precise IC₅₀ determination for this compound against kinase targets. This homogeneous, high-throughput compatible protocol minimizes artifacts and offers superior sensitivity compared to colorimetric methods [3].
Prepare reagent working solutions: Dilute 5X Reaction Buffer A to 1X working concentration in nuclease-free water. Supplement with 200 μM DTT fresh. Prepare 80 μM ATP solution in nuclease-free water from provided UltraPure ATP stock.
Prepare compound dilution series: Using 1X Kinase Buffer with 5% DMSO, prepare 10-point, 1:3 serial dilutions of this compound from 10 μM top concentration (or appropriate range based on preliminary data). Include DMSO-only control wells for uninhibited activity.
Dilute kinase and substrate: Thaw kinase and substrate strips on ice. Dilute kinase with 95 μL of 2.5X Kinase Buffer per strip tube. Dilute substrate with 20 μL of 80 μM ATP solution per strip tube. Mix gently by pipetting.
Assemble kinase reactions:
Detect ADP formation:
Include controls:
Figure 1: Workflow for automated bioluminescent kinase IC₅₀ determination
Surface Plasmon Resonance enables direct measurement of this compound interaction with protein targets without enzymatic activity requirements, providing molecular resolution for specific complex formation inhibition studies [2].
Sensor chip preparation: Dock new CM5 sensor chip and prime system with running buffer. Condition surface with three 10-second injections of 100 mM HCl, 50 mM NaOH, and 0.1% SDS at 100 μL/min.
Target immobilization:
Equilibrium binding analysis:
Data analysis:
Figure 2: SPR-based direct binding analysis for IC50 determination
Despite its limitations, the MTT assay remains widely used for cellular cytotoxicity assessment. This optimized protocol includes critical controls to minimize artifacts specifically for this compound testing [4].
Cell seeding with density optimization:
Compound treatment:
MTT development:
Absorbance measurement and analysis:
Accurate IC₅₀ determination requires appropriate curve fitting of the concentration-response data. The four-parameter logistic (4PL) model provides the most reliable fit for most inhibition data:
4PL Equation: [ Y = Bottom + \frac{Top - Bottom}{1 + 10^{(\log{IC_{50}} - X) \times HillSlope}} ]
Where:
Most modern analysis software (GraphPad Prism, R, etc.) can perform this nonlinear regression. For the bioluminescent kinase assay data, the response values should be normalized as percentage inhibition relative to the maximum activity (DMSO control) and background-corrected. The quality of fit should be assessed by examining residuals, R² values, and confidence intervals of the fitted parameters.
For competitive inhibitors, IC₅₀ values can be converted to absolute inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which accounts for substrate concentration and its Michaelis constant (Kₘ) [1]:
For enzyme assays: [ K_i = \frac{IC_{50}}{1 + \frac{[S]}{K_m}} ]
For receptor binding assays: [ K_i = \frac{IC_{50}}{1 + \frac{[A]}{EC_{50}}} ]
Where:
This conversion is essential for meaningful comparisons across different experimental conditions, as Kᵢ is an intrinsic property of the inhibitor-target interaction, while IC₅₀ depends on specific assay conditions.
Robust IC₅₀ determination requires appropriate statistical analysis and quality control measures. The table below outlines key parameters for assay validation:
Table 2: Quality Control Parameters for IC₅₀ Determinations
| Parameter | Target Value | Calculation Method | Acceptance Criteria | |---------------|------------------|------------------------|-------------------------| | Z'-Factor | >0.5 | ( Z' = 1 - \frac{3(\sigma_{max} + \sigma_{min})}{|\mu_{max} - \mu_{min}|} ) | Excellent: >0.5, Marginal: 0.5-0, Unacceptable: <0 | | Signal-to-Background | >5:1 | ( S/B = \frac{\mu_{max}}{\mu_{min}} ) | Minimum 3:1 for reliable detection | | Coefficient of Variation (CV) | <15% | ( CV = \frac{\sigma}{\mu} \times 100% ) | <10% excellent, <15% acceptable | | Hill Slope | -1 to -2.5 | From 4PL curve fit | Values outside range may indicate non-competitive inhibition or assay artifacts | | R² of Fit | >0.95 | Goodness of fit for 4PL model | >0.98 excellent, >0.95 acceptable |
Each experimental run should include reference compounds with known IC₅₀ values to monitor assay performance over time. For this compound, determinations should be performed in at least three independent experiments with appropriate replicates to generate mean IC₅₀ values with confidence intervals.
Multiple factors influence the accuracy and reproducibility of IC₅₀ values for this compound. The following optimization strategies address common pitfalls:
ATP concentration optimization: For kinase assays, use ATP concentrations near the Kₘ value for most sensitive detection of competitive inhibitors. High ATP concentrations will elevate IC₅₀ values for ATP-competitive compounds [3].
DMSO consistency: Maintain identical DMSO concentrations across all compound dilutions, as even small variations can significantly impact enzyme activity and cellular responses. Keep final DMSO concentration ≤1% for enzymatic assays and ≤0.1% for cellular assays.
Incubation time optimization: Ensure equilibrium is reached for binding assays. Pre-incubate enzyme with inhibitor before adding substrate for more accurate Kᵢ determination.
Cell density standardization: For cellular assays, rigorously control seeding density and account for proliferation rates, as density dramatically impacts IC₅₀ values (density-dependent chemoresistance) [4].
Solubility monitoring: Visually inspect highest this compound concentrations for precipitation, which can cause artificial plateauing of dose-response curves.
Table 3: Troubleshooting Guide for IC₅₀ Determination with this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Shallow dose-response curves (Hill slope <0.5) | Compound solubility issues, non-specific binding, incomplete equilibrium | Check solubility, increase pre-incubation time, reduce non-specific binding with BSA or detergent |
| Steep dose-response curves (Hill slope >3) | Cooperative binding, assay signal compression, cytotoxicity in enzymatic assays | Test for allosteric mechanisms, optimize signal window, check for off-target effects |
| Poor curve fit | Incorrect model selection, insufficient data points, outliers | Use appropriate model (4PL vs. 5PL), include more concentrations, identify and exclude outliers |
| High variability between replicates | Pipetting errors, cell density inconsistencies, bubble formation in assays | Use calibrated pipettes, standardize cell counting methods, centrifuge plates before reading |
| IC₅₀ shift between experiments | Changes in reagent lots, cell passage number, enzyme activity | Include reference compound in each experiment, standardize biological materials, monitor cell passage effects |
Beyond simple IC₅₀ determination, follow-up studies can elucidate this compound's mechanism of action:
Mode of inhibition analysis: Perform IC₅₀ determinations at multiple substrate concentrations. For competitive inhibitors, IC₅₀ increases with increasing substrate concentration; for non-competitive inhibitors, IC₅₀ remains constant.
Reversibility assessment: Pre-incubate enzyme with this compound, then dilute extensively before activity measurement. Rapid recovery indicates reversible inhibition; persistent inhibition suggests covalent modification.
Cellular pathway analysis: As demonstrated in ovarian cancer studies, correlate IC₅₀ variations with signaling pathway activation (e.g., pAkt, p62) to identify resistance mechanisms [4].
For comprehensive characterization, correlate enzymatic IC₅₀ values with cellular activity:
Compare enzyme IC₅₀ with cellular proliferation IC₅₀ to assess membrane permeability and intracellular target engagement
Evaluate correlation between pathway modulation (e.g., phosphorylation inhibition) and functional responses
Assess selectivity by profiling against related enzyme families or kinome-wide screening
Figure 3: Integrated approach for comprehensive compound characterization
These application notes provide comprehensive methodologies for determining the biochemical IC₅₀ of this compound using multiple orthogonal approaches. The automated bioluminescent kinase assay offers robust, high-quality data for enzymatic targets, while SPR-based binding studies provide molecular resolution for specific interaction characterization. When cellular context is required, the optimized MTT protocol with density controls enables cytotoxicity assessment while minimizing artifacts. Accurate IC₅₀ determination requires careful attention to assay conditions, appropriate curve fitting, and thorough statistical analysis. For this compound, these protocols establish a foundation for rigorous pharmacological characterization, enabling informed decisions in the drug discovery pipeline.
FLHCC is a rare and lethal liver cancer distinct from the more common hepatocellular carcinoma (HCC). The table below summarizes its key characteristics and the primary challenges in its treatment [1].
| Feature | Description |
|---|---|
| Typical Age of Onset | Adolescents and young adults (median age ~22 years) |
| Key Molecular Hallmark | Near-universal presence of the DNAJB1-PRKACA fusion gene |
| Common Clinical Presentation | Abdominal pain, a palpable mass, anorexia; often diagnosed at an advanced stage |
| Standard of Care | Surgical resection (only treatment with curative intent). No standard systemic therapy exists. |
| Major Treatment Challenge | Low response to chemotherapy and targeted therapies approved for conventional HCC. |
The DNAJB1-PRKACA fusion gene is considered the signature oncogenic driver of FLHCC [1]. This fusion results from a somatic deletion on chromosome 19 and encodes a chimeric protein where the J-domain of a heat shock protein 40 (HSP40) replaces an amino-terminal segment of the catalytic subunit (Cα) of protein kinase A (PKA). This alteration is thought to dysregulate PKA signaling, contributing to tumorigenesis, though the exact mechanisms are still under investigation [1].
Given the lack of information on Aplithianine A, the following roadmap, derived from a consensus within the FLHCC research community, outlines critical areas for therapeutic development [1].
Here are answers to common questions you might encounter during your research on improving drug solubility.
Q1: What are the most effective techniques for enhancing the solubility of a poorly water-soluble drug like Aplithianine A?
Q2: My drug is a BCS Class II compound. Why should I focus on solubility?
Q3: Are there modern computational methods to predict solubility before I start lab experiments?
Q4: What is the fundamental difference between "dissolution" and "solubility"?
Use the following guides to diagnose and resolve common experimental issues.
| Cause | Diagnostic Check | Solution |
|---|---|---|
| Inefficient Drug-Carrier Interaction | Check for crystallinity of the drug in the dispersion using XRD. | Switch from the melting method to the solvent evaporation method. Studies show PVP-based dispersions prepared by solvent evaporation achieved 94% dissolution [1]. |
| Poor Carrier Selection | Review the hydrophilicity and molecular weight of the polymer carrier. | Use highly soluble polymeric carriers like Polyvinylpyrrolidone (PVP) or PEG to create a hydrophilic matrix that accelerates dissolution [1]. |
| Cause | Diagnostic Check | Solution |
|---|---|---|
| Suboptimal pH | Measure the pH of your complexation medium. For basic drugs, check if the pH is above their pKa. | Add acidic counterions (e.g., citric acid, HCl) to the complexing media. This can protonate the drug, improve its intrinsic solubility, and significantly boost complexation efficiency, as demonstrated with drugs like dovitinib [5]. |
| Weak Binding Constant | The stability constant (K1:1) between the drug and cyclodextrin may be too low. | Consider using modified cyclodextrins like HP-β-CD or SBE-β-CD, which often have superior solubilizing capabilities and higher complexation efficiency compared to parent cyclodextrins [5]. |
The table below summarizes quantitative data from a study comparing ten different solubility enhancement techniques, which can serve as a benchmark for your work with this compound [1].
| Technique | Key Formulation Detail | Dissolution Performance (≈90 min) |
|---|---|---|
| Solid Dispersion | PVP, solvent evaporation | 94% |
| Cyclodextrin Complexation | Inclusion complex | >90% |
| Nanoformulations | Lipid nanoparticles | >90% |
| Surfactant Systems | Pluronic F-127, SLS | 75% - 88% |
| Micronization | Particle size reduction | 75% - 88% |
Detailed Protocol: Solid Dispersion via Solvent Evaporation This is one of the most effective methods from the study [1].
Detailed Protocol: Cyclodextrin Inclusion Complex using Kneading A widely used method for forming complexes [1] [2].
This workflow can help you systematically select the right strategy for this compound.
I hope this technical support center provides a solid foundation for your work with this compound.
Q1: What are the most common structural alerts that lead to poor metabolic stability?
Q2: What in silico tools are available for predicting metabolic stability early in development?
Q3: Our peptide-based candidate is rapidly degraded in plasma. What are the primary strategies to enhance its stability?
| Strategy | Description | Key Benefit |
|---|---|---|
| Terminal Modification | Acetylation (N-terminus) or amidation (C-terminus) | Protects from exopeptidases |
| D-Amino Acid Incorporation | Replacing L-amino acids with their D-isomers | Disrupts protease recognition |
| Backbone Modification | Substituting amide bonds with methylene ether, ketomethylene, or olefin isosteres | Renders backbone unrecognizable to proteases |
| PEGylation | Attaching polyethylene glycol (PEG) chains | Increases molecular size, reducing clearance and improving half-life |
| Cyclization | Creating macrocyclic structures via side-chain or head-to-tail linkage | Restricts conformational flexibility, shielding cleavage sites |
| Peptide Bond Substitution | Replacing peptide bonds with retro-inverso or thioamide bonds | Greatly increases resistance to hydrolysis |
Problem: Your compound shows a high intrinsic clearance or a short half-life in HLM assays.
Solution: Follow this systematic workflow to identify the issue and implement a fix.
Detailed Steps & Protocols:
Conduct In Silico Analysis:
Perform Metabolite Identification:
Identify Site of Metabolism & Design Analogues:
Re-test in HLM Assay:
Problem: Your peptide lead is rapidly degraded in serum or plasma, leading to short half-life.
Solution: Implement strategic structural modifications to shield the peptide from proteases. The diagram below illustrates the decision-making process.
Detailed Modification Protocols:
For Terminal Degradation:
For Internal Degradation:
The table below outlines the core experiments used to measure metabolic stability, with protocols based on the search results.
| Technique | Key Measurement | Application Protocol Summary |
|---|
| HLM Assay with UPLC-MS/MS | Intrinsic Clearance (CLint), in vitro half-life (t½) | - Incubation: Compound + HLMs + NADPH. [1]
The human Ether-à-go-go-Related Gene (hERG) potassium channel is crucial for cardiac action potential repolarization. Inhibition of this channel by drugs can lead to acquired Long QT Syndrome (aLQTS), a condition that increases the risk of life-threatening arrhythmias and is a major cause of drug attrition during development [1] [2].
Beyond direct channel block, some drugs like the tyrosine kinase inhibitors nilotinib and vandetanib can also cause chronic reduction of hERG channel expression on the cell membrane (trafficking inhibition), which contributes significantly to their proarrhythmic risk [3] [4].
Here is a structured guide to help you diagnose and address potential hERG-related issues with your compound.
| Problem Area | Specific Issue | Potential Solution / Investigation |
|---|
| Direct Block | High affinity for the internal pore binding site. | - Perform alanine-scanning mutagenesis to identify key interactions (e.g., with residues Y652, F656, T623, S624) [5].
For comprehensive assessment, integrate the following experimental workflows. The diagram below outlines the logical relationship and decision points between these key assays.
This protocol uses a state-of-the-art AI tool to predict hERG inhibitory activity early in development [1].
This protocol helps confirm and characterize direct binding within the hERG channel pore [5].
This protocol evaluates if a compound reduces hERG current by decreasing channel expression over time [3] [4].
Q1: Our lead compound shows strong hERG blockade in patch-clamp. What are the fastest strategies to initiate mitigation?
Q2: Our compound is negative in acute hERG assays but still prolongs QT in integrated models. What alternative mechanisms should we investigate?
Q3: How reliable are current AI models for hERG prediction compared to traditional patch-clamp testing?
To troubleshoot selectivity issues, you must first accurately measure your compound's profile. The table below summarizes the primary experimental and computational techniques.
| Technique | Description | Key Insights from Literature |
|---|---|---|
| Biochemical Profiling Panels [1] [2] [3] | High-throughput screening of compound against large panel of purified kinases. | Data quality is higher with non-radiometric mobility shift assays (e.g., Caliper) vs. radiometric (Flashplate) [2]. |
| Cellular Profiling [4] | Assess compound activity in cellular context (e.g., NCI-60 cell line screen). | Provides data on cell permeability, pathway effects; can yield different selectivity vs. biochemical assays [4]. |
| Computational Prediction (Structure-Based) [5] [6] | Predicts off-targets by analyzing 3D structure of kinase-inhibitor complex. | "Binding Site Signature" (BSS) method uses "hot spot" residues; reported ~90% accuracy [5]. Newer "binary network" protocol identifies unique structural features [6]. |
| Computational Prediction (QSAR Model) [7] | Predicts activity across kinome using Quantitative Structure-Activity Relationship models. | Artificial Neural Network model trained on 70 inhibitors vs. 379 kinases; available online as a profiler server [7]. |
Once you understand the selectivity profile, you can employ rational design strategies to improve it.
Here are answers to frequently asked questions during selectivity optimization.
| FAQ | Evidence-Based Troubleshooting Guidance |
|---|---|
| My lead compound is too promiscuous. How can I make it more selective? | Shift from Type I to Type II inhibition by extending the molecule to engage the unique "specificity pocket" in DFG-out conformation [1]. Use computational tools (e.g., KDS software) to find unique structural features in your target's pocket to target [6]. |
| How can I reliably measure and quantify selectivity from my profiling data? | Use robust selectivity metrics. Beyond the standard score, consider Window Score (WS) and Ranking Score (RS), which offer nuanced views of selectivity without being overly sensitive to arbitrary activity thresholds [4]. |
| My compound is potent in biochemical assays but shows off-target effects in cells. Why? | Biochemical assays don't account for cellular context. Perform cellular profiling (e.g., in cancer cell lines) to identify off-target effects manifesting in a more physiologically relevant system [4]. |
| I am dealing with drug resistance due to a gatekeeper mutation. What are my options? | This is common with inhibitors like imatinib that target the inactive state [1]. Consider designing Type I inhibitors that target the active state, as mutations that prevent their binding often also impair ATP binding and kinase activity, making them less likely to arise [1]. |
The following diagram maps the key decision points in a typical selectivity optimization workflow.
Here are answers to common questions researchers face when working to improve a compound's nanomolar potency.
FAQ 1: What are the primary strategies to improve the nanomolar potency of a lead compound like Aplithianine A?
Improving potency involves optimizing the interaction between the compound and its biological target. The following table summarizes the core strategies:
| Strategy | Key Objective | Example Techniques |
|---|---|---|
| Structure-Based Design | Improve binding affinity and complementarity with the target protein. | Molecular Docking, Molecular Dynamics (MD) Simulations [1]. |
| AI-Driven De Novo Design | Generate novel, potent molecular structures with optimized properties. | Generative Deep Learning (e.g., LSTM RNNs) [1]. |
| Multi-Parameter Optimization (MPO) | Balance potency with drug-like properties (ADMET). | In silico ADMET prediction platforms (e.g., SwissADME, pkCSM) [2] [3]. |
FAQ 2: Beyond simple IC50, what are more robust methods to quantify potency and growth inhibition in cell-based assays?
The half-maximal inhibitory concentration (IC50) is a common metric, but it is time-dependent, meaning values can change significantly if the assay endpoint is altered [4]. To overcome this, you can adopt a method based on the effective growth rate (r).
This method models cell proliferation at short timeframes exponentially (N(t) = N₀ · e^(r·t)). The growth rate r becomes a time-independent parameter that is dependent on drug concentration [4]. This allows for the calculation of two more precise parameters:
FAQ 3: How can we use AI to design a more potent version of this compound?
You can use a generative deep learning model to create novel molecular structures inspired by this compound but with improved properties. The workflow for this approach is as follows:
FAQ 4: Our team has identified a potent compound, but it shows cardiotoxicity risk in preliminary tests. How can we resolve this?
This is a common issue often linked to off-target inhibition, such as of the hERG ion channel. The solution is to use in silico pharmacokinetic (PK) prediction tools early in the optimization process to design out these risks [2].
A practical workflow involves using several platforms to screen synthetic intermediates and proposed compounds for multiple properties simultaneously [2]:
The selection criteria for a safer compound should include low hERG and CYP inhibition liability, high gastrointestinal absorption, no AMES toxicity, and few predicted off-target interactions [2].
Protocol 1: Cell Viability and Potency Assay (MTT Assay) with Growth Rate Analysis
This protocol allows you to determine IC₅₀ and the more robust ICr parameters [4].
N(t) = N₀ · e^(r·t) to calculate the effective growth rate (r) [4].Protocol 2: Molecular Docking for Binding Affinity Prediction
Use this protocol to rank generated compounds based on their predicted interaction with the target [1].
| Experiment Objective | Key Methodology | Readout / Outcome |
|---|---|---|
| Binding Affinity & Specificity | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Dissociation constant (Kd), stoichiometry (N). |
| Functional Inhibition | In-Cell ELISA (ICE) [1] [2] | Dose-dependent reduction of target protein binding to its partner (e.g., % inhibition). |
| Complex Formation Analysis | Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (SEC-MALS) | Molecular weight and oligomeric state of the protein-ligand complex. |
| Conformational Change | Circular Dichroism (CD) Spectroscopy | Change in protein secondary structure (e.g., alpha-helix, beta-sheet content). |
| Cellular Localization | Immunofluorescence Staining & Confocal Microscopy | Altered subcellular distribution of the target protein upon treatment. |
The following diagram outlines a logical, step-by-step workflow you could use to investigate how Aplithianine A reduces protein binding.
Here are some frequently asked questions and troubleshooting tips relevant to protein-binding studies.
Q1: My in-cell binding assay shows high background signal. How can I improve it?
Q2: The binding data from my ITC experiment is weak or inconclusive. What could be wrong?
Q3: How can I confirm that the reduction in binding is due to a direct interaction and not protein degradation?
Q4: I suspect my compound causes a conformational change in the target protein. How can I prove this?
Q: What are the primary strategies for enhancing a compound's membrane permeability? A: Enhancing permeability is a multi-faceted challenge. The core strategies can be categorized into three areas [1] [2]:
The following table summarizes these strategies, their mechanisms, and examples.
| Strategy | Mechanism of Action | Example Techniques |
|---|---|---|
| Formulation-Based [1] [2] | Improves drug solubility, dissolution, and interaction with membranes. | Use of chemical permeation enhancers (e.g., Azone, fatty acids), surfactants, co-solvents (e.g., Propylene Glycol), particle size reduction (micronization). |
| Chemical Modifications [2] | Creates a prodrug with better permeability, which converts to the active form in the body. | Designing prodrugs that are more lipophilic (e.g., through acylation, as with heroin) [3] or less polar to facilitate membrane crossing. |
| Advanced Delivery Systems [2] | Protects the drug and uses alternative pathways to cross biological barriers. | Nanoparticles, liposomes, cyclodextrins [1]. |
Q: Our compound has low permeability in Caco-2 assays. What formulation adjustments can we test? A: You can explore several formulation enhancers, often used in combination [1]:
Q: How can we systematically benchmark the success of our permeability enhancement efforts? A: A robust benchmarking workflow involves using multiple, complementary assays to move from simple, high-throughput systems to more complex, physiologically relevant models [4]. The diagram below illustrates a recommended workflow.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
2. Cell-Based Monolayer Assays (e.g., Caco-2, MDCK, RRCK)
Q: Why is understanding enzyme-transporter interplay critical for a drug like ours? A: Many drugs are substrates for both metabolic enzymes (like CYP3A4) and efflux transporters (like P-gp), which are often co-located in tissues like the intestine and liver. This interplay can significantly impact your drug's bioavailability [7] [8]. For example, a P-gp inhibitor may increase your drug's absorption not only by blocking efflux but also by increasing its exposure to intestinal CYP3A4. Using PBPK modeling can help deconvolute these effects and predict untested DDI scenarios [7].
Q: How can in silico models aid in permeability enhancement? A: AI and machine learning models can rapidly predict the permeability of virtual compounds, saving immense time and resources.
When your designed protein or binder does not achieve the expected affinity or specificity for Aplithianine A, the following guide can help diagnose and address the issue.
| Problem Area | Key Questions to Investigate | Potential Experimental Actions |
|---|---|---|
| Initial Design & Pre-organization | Was the unbound binding site sufficiently pre-organized? Did the computational model accurately predict the free energy of interaction? | Analyze the apo-protein structure via X-ray crystallography or NMR. Perform binding assays with ITC to dissect enthalpic/entropic contributions [1]. |
| Specific Interactions | Are the designed hydrogen bonds or other specific interactions forming as intended? Is the binding interface dehydrated? | Create alanine or isosteric mutants of key binding residues and measure the change in binding affinity (e.g., ΔΔG). Solve a co-crystal structure of the complex [1]. |
| Shape Complementarity | Is the steric packing around the ligand optimal? Are there cavities or clashes? | Use a deep mutational scanning fitness landscape to identify second-shell mutations that improve packing. Consider small-to-large hydrophobic substitutions [1]. |
| Selectivity Issues | Does the binder recognize off-target compounds similar to this compound? | Test binding against a panel of close structural analogs. Redesign hydrogen-bonding interactions to exploit unique chemical features of the target [1]. |
The methodologies below are adapted from general approaches in the literature and are crucial for characterizing and improving your designs.
1. Yeast Surface Display for Affinity Screening This protocol is used to screen libraries of protein variants for binding to a target ligand [1].
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling ITC directly measures the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction in solution [1].
3. Crystallography for Atomic-Level Validation Solving the 3D structure of your optimized binder in complex with this compound is the definitive method for validation [1].
The workflow below summarizes the key stages and decision points in the computational design and experimental optimization process.
Q1: What is the significance of the DFG motif and Asp239 in J-PKAcα for drug design? The DFG motif (Asp-Phe-Gly) is a highly conserved sequence in protein kinases that can adopt different conformations, primarily "DFG-in" (active) and "DFG-out" (inactive) [1] [2]. The conformation of this motif determines the shape of the ATP-binding site and is a key target for inhibitor design. In the context of the J-PKAcα chimera, Asp239 is the aspartate residue of the DFG motif [3]. Inhibitors that stabilize the DFG-out conformation can achieve high selectivity and potency, as this state is less conserved across the kinome than the active state [1] [4]. Aplithianine class II analogs represent a novel scaffold because they bind to and stabilize this inactive form by directly interacting with Asp239 [3] [5].
Q2: What are the key improvements achieved with Aplithianine class II analogs? Through structure-based design, over 150 Aplithianine analogs were synthesized. The optimization significantly improved their biochemical potency against the target, J-PKAcα [3] [5]. The table below summarizes the key profiles of the developed classes.
| Parameter | Aplithianine Class II Analogs (Optimized) |
|---|---|
| Biochemical IC₅₀ | Low nanomolar range [5] |
| Binding Mode | Novel binding to J-PKAcα, interacting with DFG residue Asp239 [3] |
| Cellular Activity | Inhibited intracellular CREB phosphorylation; showed antiproliferative/cytotoxic activities in the NCI-60 cancer cell panel at nanomolar concentrations [5] |
| Selectivity | Assessed via kinome-wide profiling [5] |
| In vitro ADMET | Solubility, protein binding, permeability, metabolism, and hERG binding evaluated for selected analogs [5] |
Q3: How can I confirm that my compound is binding in the DFG-out pocket? The most definitive method is X-ray crystallography of your inhibitor in complex with the J-PKAcα protein. The crystal structure (PDB ID: 9DCD) confirms that class II Aplithianines adopt a novel binding mode by interacting with Asp239 in the DFG-out conformation [3]. If structural biology resources are limited, you can use a direct binding assay with a fluorescently-labeled probe like BODIPY-FL conjugated to a type II inhibitor. This method detects binding through a fluorescence increase and can be competed with your unlabeled compound to confirm specific engagement with the DFG-out pocket [1].
Problem 1: Low Potency of Aplithianine Analogs
Problem 2: Poor Selectivity Profile
Problem 3: Inconsistent Cellular Activity Despite Good Biochemical IC₅₀
Here are the core experimental methodologies cited in the research, presented as standardized workflows.
Protocol 1: Workflow for Biochemical Potency and Binding Mode Analysis This workflow outlines the key steps from compound testing to confirming its binding mode.
Protocol 2: Workflow for Cellular and Selectivity Profiling This workflow details the process for evaluating the cellular efficacy and selectivity of a confirmed type II inhibitor.
The table below summarizes common strategic goals and the types of experimental approaches you might consider for Aplithianine A.
| Strategic Goal | Example Experimental Approach | Key Readouts / Assays |
|---|---|---|
| Inhibit Compensatory Pathways | Co-administration with inhibitors of survival pathways (e.g., MEK, PI3K/AKT) [1] [2]. | Clonogenic survival, apoptosis assays, Western blot for pathway activity [1] [2]. |
| Modulate Cell Cycle | Analyze cell cycle distribution post-treatment; combine with chemotherapeutic agents that target specific phases [3]. | Flow cytometry for cell cycle, Western blot for cycle regulators (e.g., cyclins, CDKs) [3]. |
| Enforce Proteostasis | Investigate effects on stress response pathways like Hsp70; use co-treatment to modulate protein folding/degradation [4]. | Western blot for Hsp70, viability assays under stress, quantification of protein aggregates [4]. |
| Utilize Advanced Delivery Systems | Encapsulate compound in nanoreactors or artificial organelles to protect it and enhance its function inside the cell [5]. | Confocal microscopy to track localization, catalytic activity assays within cells, cell viability [5]. |
| Leverage Feedback Mechanisms | Model the impact of the compound on transcriptional/translational bursts and feedback loops using stochastic models [6]. | Single-cell time-lapse imaging, measuring mean first passage time and timing variability of key events [6]. |
If the activity of this compound in your experiments is lower than expected, you can follow this structured troubleshooting workflow to diagnose and address the issue. The diagram below outlines the key steps.
Here are detailed methodologies for key experiments cited in the general strategies, which can be adapted for this compound.
This is a gold-standard method for assessing the long-term reproductive viability of cells after treatment, crucial for evaluating the combined effect of your compound with other drugs or radiation [1] [2].
This protocol is used to determine if this compound treatment or subsequent resistance involves specific cell signaling pathways [3] [1].
To objectively compare kinase inhibitors, you need reliable profiling data. The table below summarizes the primary technologies used for generating broad kinome selectivity data.
| Technology/Provider | Core Principle | Typical Kinase Panel Size | Key Advantage |
|---|---|---|---|
| Competitive Binding (e.g., DiscoverX/KINOMEscan) [1] [2] | Phage display & competitive binding to immobilized ligands. | ~400 kinases [1] | Measures direct binding affinity under consistent conditions. [1] |
| Biochemical Assays (e.g., Reaction Biology) [1] [3] | Radioactive filter binding or mobility shift assays. | ~300-350 kinases [1] | Directly measures inhibition of kinase catalytic activity. [1] |
| Chemical Proteomics (Kinobeads/MIBs) [4] [2] | Affinity enrichment using immobilized, promiscuous kinase inhibitors from cell lysates. | ~300+ kinases [2] | Profiles binding to endogenously expressed kinases in a near-physiological context. [4] |
The following diagram illustrates a generalized workflow for the Kinobeads chemoproteomic approach, one of the key methods for cellular selectivity profiling [4] [2].
Once profiling data is obtained, quantitative metrics are essential for objective comparison. Here are the key selectivity metrics used in the field [3].
| Selectivity Metric | Calculation / Principle | Interpretation |
|---|---|---|
| Standard Selectivity Score (S) [3] | Number of kinases inhibited above a threshold (e.g., at IC50 < 1 µM) divided by the total number tested. | Simple and intuitive. A lower score indicates higher selectivity, but is highly dependent on the chosen activity threshold. [3] |
| Selectivity Entropy [1] | An information-theory based metric that quantifies the "promiscuity" of an inhibitor across the entire kinome panel. | Expresses selectivity as a single value. Lower entropy indicates a more selective inhibitor. Enables direct rank-ordering of compounds. [1] |
| Window Score (WS) & Ranking Score (RS) [3] | WS: Measures the affinity gap between the primary target and off-targets. RS: Ranks the affinities for all targets to visualize the selectivity profile. | Provides a more nuanced view than binary thresholds. Helps identify compounds with a clear primary target and a well-defined off-target profile. [3] |
Since direct data on Aplithianine A is not available, here is a practical path forward for your comparison guide:
The table below summarizes the key characteristics of Aplithianine A and other common classes of STK inhibitors for which data was available.
| Feature | This compound & Analogs (Class II) | Established ATP-Competitive STK Inhibitors (e.g., CDK4/6, mTOR inhibitors) | Allosteric STK Inhibitors (e.g., MEK inhibitors) |
|---|---|---|---|
| Origin/Target | Marine-derived; J-PKAcα (Fibrolamellar HCC) [1] | Synthetic/Semi-synthetic; Kinase ATP-pocket (e.g., CDKs, mTOR) [2] [3] | Synthetic; Kinase allosteric site [4] |
| Reported Biochemical Potency (IC₅₀) | Low nanomolar range (for optimized class II analogs) [1] | Varies (Nanomolar to picomolar for clinical compounds) [2] | Varies (Nanomolar for clinical compounds) [4] |
| Binding Mode | Novel binding mode, interacting with the DFG residue Asp239 [1] | Type I: Binds active (DFG-in) kinase conformation [4] | Type III: Binds a site remote from the ATP-pocket [4] |
| Key Differentiating Feature | Novel scaffold with a unique binding mechanism; potential for targeting a specific fusion kinase [1] | Well-validated clinical efficacy; broad chemical toolbox [2] [3] | High selectivity by targeting less conserved allosteric sites [4] |
| Primary Challenge | Early-stage development; selectivity and safety profile not fully established [1] | Selectivity issues due to conserved ATP-binding site; drug resistance [2] [5] | Not all kinases have known/ druggable allosteric sites [5] |
For researchers, the methodologies used to characterize this compound analogs are critical for evaluating the data.
The following diagrams illustrate the targeted pathway in Fibrolamellar Hepatocellular Carcinoma (FLHCC) and the key experimental workflow used in the research.
The published studies in the search results consistently use several key elements to present comparison data. You can structure your future guide on Aplithianine A using these established sections:
Here are methodologies from the search results that are directly applicable to comparing drug analogs.
| Study Focus | Reported Experimental Protocol |
|---|---|
| Biosimilar Equivalence Trial [2] | Patients randomized to biosimilar or reference product. Primary endpoint: ACR20 at Week 30. Equivalence declared if 95% CI for treatment difference within ±14%. |
| Network Meta-Analysis [1] [5] | Systematic literature search for RCTs. Statistical combination of direct/indirect evidence to estimate relative treatment effects (RR, SMD). Treatments ranked for efficacy/safety. |
| Long-term & Switch Study [4] | Initial randomized treatment for 30 weeks. One group continues, another switches to biosimilar for 24+ weeks. Efficacy, safety, and immunogenicity assessed pre- and post-switch. |
| Matching-Adjusted Comparison [6] | Individual patient data from one trial statistically adjusted to match average baseline characteristics of populations from other trials. Outcomes like ORR and PFS are compared. |
Since specific information on this compound is unavailable, the diagram below outlines a general logical workflow you could follow for a comparative efficacy study, inspired by the methodologies in the search results.
To locate the data you need on this compound, I suggest you try the following:
For a novel compound like "Aplithianine A," a robust validation study should encompass several key phases, from initial activity screening to understanding the mechanism of action. The following workflow outlines the core stages of this process.
The first step is to evaluate the compound's potency by determining its half-maximal inhibitory concentration (IC50) against relevant cancer cell lines.
After establishing potency, the next critical step is to understand how the compound works. For potential anticancer activity, investigating interactions with key enzymatic targets like topoisomerase II is highly relevant.
To strengthen your findings, use additional techniques that validate the results through a different principle.
When creating your comparison guide, structured tables are essential for objectivity. Below are templates you can adapt once you have experimental data for this compound.
Table 1: Comparative Cytotoxicity Profile This table should present the core IC50 values against a panel of cell lines, directly comparing your compound to standards.
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Positive Control (e.g., Spiramycin) IC50 (nM) | Reference |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | Your data here | [2] | e.g., Promising result from [2] | |
| HCT-116 (Colorectal) | Your data here | [2] | e.g., Promising result from [2] | |
| HepG2 (Liver Cancer) | Your data here | [2] |
Table 2: Target-Based Activity and Binding This table compares the activity and binding characteristics against a specific molecular target.
| Parameter | This compound | Erythromycin | Roxithromycin | Reference |
|---|---|---|---|---|
| Topoisomerase II Inhibition (IC50) | Your data here | Potent inhibitor [2] | Potent inhibitor [2] | |
| Docking Score (kcal/mol) | Your data here | Data from study [2] | Data from study [2] | |
| MM-GBSA Binding Energy (kcal/mol) | Your data here | Data from study [2] | Data from study [2] |
Since specific data on "this compound" is not available, here are actionable steps you can take:
Protein kinase inhibitors are often classified by their binding mode, which is determined by the conformation of the activation segment in the kinase. The table below summarizes the characteristics of the major types [1].
| Inhibitor Type | Kinase Conformation | Binding Site | Key Characteristics | Example Inhibitors |
|---|---|---|---|---|
| Type I | DFG-in | ATP-binding pocket | Binds to the active kinase conformation; targets the hydrophobic adenine region. | Gefitinib [1] |
| Type II | DFG-out | ATP pocket + adjacent hydrophobic site | Binds to the inactive kinase conformation; extends into a hydrophobic back pocket created by DFG-out flip. | Imatinib, Sorafenib, Nilotinib [1] |
| Type III/IV | N/A | Allosteric site (remote from ATP) | Non-ATP competitive; binds to a unique pocket adjacent to or far from the ATP site, often enabling high selectivity. | MEK inhibitors (e.g., PD318088) [1] |
To objectively place Aplithianine A within this framework, the following experimental approaches are typically used [1] [2]:
The diagram below outlines the logical process for determining and comparing the binding mode of a new inhibitor like this compound.
The following table compiles key information from the search results that relates to the general assessment of anticancer activities, which could serve as a reference point.
| Compound/Agent | Relevant Experimental Findings & Mechanisms | Experimental Models Used | Key Comparative Insights |
|---|---|---|---|
| Thiamine (Vitamin B1) | Counteracts Warburg effect; promotes oxidative phosphorylation; induces apoptosis; reduces tumor proliferation [1]. | MCF-7 breast cancer cells [1], nude mice xenograft model [1], colorectal cancer cells [1]. | High-dose thiamine and its analogs can suppress cancer cell growth by shifting metabolism away from glycolysis [1]. |
| Thiamine Analog (Oxythiamine) | Inhibits transketolase; blocks ribose-5-phosphate production, reducing DNA/RNA synthesis and tumor growth [1]. | Preclinical cancer models [1]. | Acts on a different metabolic pathway (pentose phosphate) compared to standard chemotherapies [1]. |
| Benfotiamine (Thiamine Precursor) | Shows anti-proliferative and anti-inflammatory effects; controlled cancer growth in a mouse model [1] [2]. | Nude mice xenograft model [1]. | Higher bioavailability than thiamine; pleiotropic effects beyond coenzyme function [2]. |
| Sulforhodamine B (SRB) Assay | Robust, colorimetric method for quantifying cell proliferation and cytotoxicity in vitro [3]. | NCI-60 cancer cell line panel [3]. | Standardized protocol for high-throughput drug screening; used by National Cancer Institute (NCI) [3]. |
| Novel Immunotherapies (e.g., Satri-cel) | CAR T-cell therapy targeting Claudin18.2 improved survival in advanced gastric cancer in a Phase II trial [4]. | Human patients with advanced gastric/gastroesophageal junction cancer [4]. | Represents a breakthrough for solid tumors, an area where CAR T-cells previously had limited success [4]. |
For a comparison guide, detailing a standard experimental protocol is essential. The Sulforhodamine B (SRB) assay is a well-regarded method used by organizations like the National Cancer Institute (NCI) for initial drug screening [3].
The workflow below outlines the key steps of the SRB assay protocol:
Since direct information is unavailable, here are concrete steps you can take to build the comparison guide you need:
The table below summarizes the key techniques used to comprehensively profile a kinase inhibitor's activity and selectivity.
| Method | Key Measured Output | Application in Specificity Validation | Key Insights from Literature |
|---|---|---|---|
| In Vitro Kinase Profiling [1] [2] | Percentage of kinase inhibition at a fixed compound concentration (e.g., 1 µM); Dissociation constant (Kd). | Assesses binding or inhibition across a large panel of human kinases (hundreds) to identify primary targets and off-target effects. | A foundational study profiled 72 inhibitors against 442 kinases, establishing that type II inhibitors are often more selective than type I [2]. |
| Cellular Phenotypic Screening [1] | Reduction in intracellular bacterial burden (for host-directed therapies); Cell viability. | Confirms compound efficacy in a biologically relevant cellular model and checks for host cell toxicity. | Used flow cytometry-based screens in infected human cell lines to identify kinase inhibitors that reduce bacterial load without cytotoxicity [1]. |
| Thermal Shift Assay [3] | Change in thermal melting temperature (ΔTm). | Identifies direct kinase-inhibitor binding; a significant ΔTm indicates stabilization upon binding. | Used to profile 156 inhibitors against 60 human Ser/Thr kinases, revealing unexpected cross-reactivities for some compounds [3]. |
| Multi-Compound Multitarget Scoring (MMS) [4] | Calculated selectivity score for inhibitor combinations. | A computational method to design combinations of inhibitors that maximize on-target inhibition while minimizing off-target effects. | This approach can achieve higher selectivity for single or multiple kinase targets than is possible with the most selective single inhibitor [4]. |
The following diagram illustrates how these experimental methods can be integrated into a logical workflow to progress from broad screening to validated, specific inhibitors.
To move forward with characterizing this compound, I suggest the following steps:
The following approach is based on a recent study that connects chemical structure to single-cell signaling profiles, a method highly relevant for correlating biochemical and cellular activity [1].
Core Experimental Workflow
The methodology known as Multiplexed Activity Profiling (MAP) is particularly powerful for this type of analysis. It is a high-throughput, single-cell technique that measures multiple hallmark cellular functions simultaneously to quantify compound effects [1]. The workflow can be summarized as follows:
Key Readouts for Correlation
To establish a correlation between biochemical and cellular activity, the MAP assay simultaneously quantifies key cellular processes. The table below outlines the essential readouts and what they measure [1].
| Cellular Process | Measured Readout | Significance in Bioactivity |
|---|---|---|
| Apoptosis | c-CAS3 (Cleaved Caspase-3) | Quantifies induction of programmed cell death [1]. |
| DNA Damage Response | γH2AX (phospho-Histone H2AX) | Indicates genotoxic stress and DNA damage [1]. |
| Cell Growth & Proliferation | p-S6, p-4EBP1, Ki67 | Measures activity in mTOR pathway and proliferation [1]. |
| RTK & Survival Signaling | p-ERK, p-AKT, p-STAT3/5 | Tracks key survival and growth factor signaling [1]. |
| Cell Viability & Count | Membrane Permeabilization, Cell Number | Assesses overall cell killing and cytotoxic effect [1]. |
Once experimental data for Aplithianine A is obtained, you can structure the quantitative results using the following template. This allows for a clear comparison of its potency and bioactivity across different assays and cell types.
Template for Biochemical & Cellular Activity Profile
| Parameter | Biochemical Assay (e.g., Target X IC₅₀) | Cellular Assay (e.g., Viability IC₅₀) | Primary Cell Selectivity Index |
|---|---|---|---|
| This compound | (Value nM/μM) | (Value nM/μM) | (Ratio: Primary IC₅₀ / Cancer IC₅₀) |
| Reference Compound B | (Value nM/μM) | (Value nM/μM) | (Ratio) |
| Reference Compound C | (Value nM/μM) | (Value nM/μM) | (Ratio) |
Bioactivity Signature Profile
This table would summarize the multi-parametric cellular response, creating a "fingerprint" for this compound [1].
| Compound | Apoptosis (c-CAS3) | DNA Damage (γH2AX) | Proliferation (p-S6) | Signaling (p-ERK/p-AKT) |
|---|---|---|---|---|
| This compound | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
| Reference Compound B | (Fold Change) | (Fold Change) | (Fold Change) | (Fold Change) |
The following table summarizes the general characteristics of marine-derived and synthetic kinase inhibitors based on current research, which can serve as a foundational guide.
| Feature | Marine-Derived Kinase Inhibitors | Synthetic Kinase Inhibitors |
|---|---|---|
| Chemical Diversity | High structural novelty and complexity; unique scaffolds (e.g., alkaloids, macrolides, peptides) [1]. | Often based on common scaffolds like quinazolines, pyrimidines, purines; designed for specific kinase pockets [2] [3]. |
| Source & Discovery | Isolated from marine organisms (bacteria, sponges, fungi, etc.); discovery involves bioassay-guided isolation [1] [4]. | Primarily developed through medicinal chemistry, structure-based drug design, and high-throughput screening [2]. |
| Mechanism of Action | Often allosteric inhibition or stabilization of inactive kinase conformations; can provide high selectivity [1]. | Predominantly ATP-competitive (Type I); newer generations target allosteric sites (Type II/III) and specific mutations [2]. |
| Selectivity | Potential for high selectivity due to unique structures binding to less-conserved sites, but not guaranteed [1]. | Range from broad-spectrum (1st gen) to highly selective (2nd gen); selectivity is a key design goal [2]. |
| Development Stage | Primarily in early R&D (preclinical, lead optimization); few examples in clinical trials [1]. | Over 70 FDA-approved drugs; a mature and validated therapeutic class with established clinical use [2] [5]. |
| Major Challenges | Sustainable supply, complex total synthesis, optimization of pharmacokinetic properties [1]. | Drug resistance mutations, off-target toxicity, managing pharmacokinetic profiles [2] [6]. |
To objectively compare any two inhibitors, researchers employ a standard set of experiments. The workflow below outlines the key methodologies you would use to profile a compound like Aplithianine A against synthetic benchmarks.
The key experimental methodologies illustrated in the workflow include:
Given that "this compound" is not yet characterized in the available literature, here are concrete steps you could take to build this comparison:
Protein kinases can adopt different conformations, primarily distinguished by the orientation of a highly conserved Aspartate-Phenylalanine-Glycine (DFG) motif [1]. This conformational change defines two major classes of ATP-competitive inhibitors:
| Feature | Type I Inhibitors | Type II Inhibitors |
|---|---|---|
| Target Conformation | DFG-in (active state) [2] [1] | DFG-out (inactive state) [2] [1] |
| Allosteric Pocket | Does not utilize [2] | Binds to the pocket created by the DFG flip [2] [1] |
| Conserved Interactions | Hydrogen bonds with the hinge segment [2] | Hydrogen bonds with the hinge segment, Glu from the C-helix, and Asp from the DFG motif [2] |
| Representative Drugs | Gefitinib, Dasatinib (binds intermediate conformation) [2] | Imatinib, Sorafenib, Nilotinib [2] |
| Selectivity | Challenging due to high conservation of active state [2] | Potentially more selective, exploits less conserved inactive conformations [2] [1] |
To verify that Aplithianine A adopts a unique DFG-out binding mode, you would need to combine the following experimental approaches:
The following diagram illustrates the logical workflow for verifying the binding mode of a compound like this compound, integrating the experimental methods described above.
Diagram 1: Experimental workflow for binding mode verification.
The diagram below shows the key structural differences in the kinase active site that define type I and type II inhibitor binding.
Diagram 2: Structural basis of type I and type II kinase inhibitor binding.
To complete your guide on this compound, you would apply this framework. The uniqueness of its DFG-out binding mode could be demonstrated by a novel chemical scaffold, a distinct interaction pattern within the allosteric pocket (e.g., unique hydrogen bonds or hydrophobic contacts), or an exceptional selectivity profile compared to other type II inhibitors like imatinib [2] [1] [3].